Sodium 17beta-dihydroequilenin sulfate
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
sodium;[(13S,14S,17S)-17-hydroxy-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16-17,19H,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16-,17-,18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVSSZJQFZAJLK-UVJOBNTFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16680-50-5 | |
| Record name | Sodium 17beta-dihydroequilenin sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estra-1,3,5,7,9-pentaene-3,17-diol, 3-(hydrogen sulfate), sodium salt (1:1), (17b)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 17.BETA.-DIHYDROEQUILENIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NDN85IZ8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacological and Neuroprotective Profile of Sodium 17β-Dihydroequilenin Sulfate in Equine Estrogen Formulations
Executive Summary
Conjugated equine estrogens (CEEs), such as Premarin, represent a highly complex pharmacological matrix utilized extensively for hormone replacement therapy (HRT) and the prevention of postmenopausal neurodegenerative and skeletal decline[1]. While estrone and equilin sulfates dominate the formulation by mass, the minor ring B unsaturated components—specifically sodium 17β-dihydroequilenin sulfate —exhibit disproportionately potent pharmacodynamic effects[2]. As a Senior Application Scientist specializing in steroidal pharmacology, I have structured this whitepaper to dissect the unique chemical architecture, receptor selectivity, and neuroprotective mechanisms of 17β-dihydroequilenin (17β-Eqn), providing actionable methodologies for researchers investigating next-generation, neuro-specific estrogenic compounds.
Chemical Architecture and Formulation Dynamics
CEEs are derived from pregnant mare's urine and contain at least 10 distinct estrogens in their sulfate ester forms[3]. Unlike endogenous human estrogens, equine estrogens possess unique ring B unsaturation, which fundamentally alters their three-dimensional conformation and receptor docking kinetics[4].
Sodium 17β-dihydroequilenin sulfate constitutes approximately 1-2% of the total CEE dose[2]. However, its biological impact is magnified by its structural stability and resistance to rapid hepatic clearance. The sulfate moiety acts as a highly soluble prodrug reservoir; upon oral administration, sulfatases in the gastrointestinal tract and target tissues cleave the sulfate group, liberating the active, unconjugated 17β-dihydroequilenin[1].
Pharmacokinetics & Receptor Selectivity
The pharmacokinetic profile of 17β-Eqn is dictated by its metabolic lineage. In vivo, 17-keto estrogens (such as equilenin) are enzymatically reduced by 17β-hydroxysteroid dehydrogenase to form more potent 17β-reduced products, which are cleared from the bloodstream at a significantly slower rate than their 17-keto precursors[1].
At the receptor level, 17β-Eqn demonstrates a highly specialized binding profile. While classical 17β-estradiol (17β-E2) binds to both Estrogen Receptor alpha (ERα) and beta (ERβ), it stimulates ERβ activity at a 5-fold lower level than ERα[4]. In stark contrast, ring B unsaturated estrogens like 17β-Eqn possess a 2- to 4-fold greater affinity for ERβ than ERα[4]. Furthermore, the co-expression of both ER subtypes in target tissues synergistically enhances the transcriptional activity of 17β-dihydroequilenin by up to 160%[4].
Metabolic activation and ER-binding pathway of 17β-dihydroequilenin.
Neuroprotective Mechanisms
The Women's Health Initiative Memory Study (WHIMS) highlighted the critical need to understand the individual components of CEEs[5]. Research indicates that unconjugated 17β-Eqn is significantly neuroprotective, specifically reducing neuronal plasma membrane damage induced by glutamate excitotoxicity[5]. Because ERβ is highly expressed in the central nervous system (particularly the hippocampus and basal forebrain), the ERβ-selective binding of 17β-Eqn drives the transcription of anti-apoptotic genes and enhances mitochondrial ATP production without triggering the proliferative (feminizing) effects typically associated with ERα activation in reproductive tissues[4],[3].
Quantitative Data Summaries
Table 1: Composition of Key Estrogen Sulfates in CEE Formulations [2]
| Estrogen Component | Approximate Percentage of Total Dose | Chemical Classification |
|---|---|---|
| Estrone sulfate | 45% | Ring B Saturated |
| Equilin sulfate | 25% | Ring B Unsaturated |
| 17α-Dihydroequilin sulfate | 15% | Ring B Unsaturated |
| 17β-Dihydroequilenin sulfate | 1-2% | Ring B Unsaturated (17β-reduced) |
| Equilenin sulfate | 1-2% | Ring B Unsaturated (17-keto) |
Table 2: Relative Functional Activity of Equine Estrogens on ER Subtypes [4]
| Ligand | ERα Activity (% of 17β-E2) | ERβ Activity (% of 17β-E2) | Co-expression Enhancement |
|---|---|---|---|
| 17β-Estradiol (17β-E2) | 100% | 20% (5-fold lower than ERα) | None |
| Equilenin | 12-17% | 66-290% | N/A |
| 17β-Dihydroequilenin | 12-17% | >100% | +160% |
Experimental Methodologies
To isolate and validate the pharmacological properties of 17β-Eqn, drug development professionals must employ rigorous, self-validating in vitro assays. Below are the standardized protocols for receptor binding and neuroprotection.
Protocol 1: Competitive Radioligand Binding Assay for ER Selectivity
-
Expertise & Causality : To accurately determine the receptor subtype selectivity of 17β-Eqn, a competitive radioligand binding assay is employed. Utilizing [³H]-17β-estradiol as the primary radioligand establishes a universal baseline for ER binding, allowing the relative displacement kinetics of 17β-Eqn to be quantified.
-
Self-Validating System : The protocol mandates the inclusion of a parallel cohort treated with a 100-fold molar excess of unlabeled 17β-estradiol. Subtracting this non-specific binding from total binding ensures that the resulting data exclusively reflects specific ERα/ERβ interactions, inherently validating the assay's dynamic range.
Step-by-Step Workflow:
-
Receptor Preparation : Isolate recombinant human ERα and ERβ proteins and suspend them in a binding buffer (10 mM Tris-HCl, pH 7.5, containing 10% glycerol and 1 mM DTT).
-
Radioligand Incubation : Add 1 nM of [³H]-17β-estradiol to the receptor suspension.
-
Competitive Displacement : Introduce unconjugated 17β-Eqn at increasing logarithmic concentrations (from 10⁻¹² to 10⁻⁶ M).
-
Non-Specific Control : In a parallel set of wells, add 100 nM of unlabeled 17β-estradiol.
-
Incubation & Separation : Incubate at 4°C for 18 hours to reach equilibrium. Separate bound from free radioligand using dextran-coated charcoal.
-
Quantification : Measure radioactivity using a liquid scintillation counter and calculate the IC₅₀ values via non-linear regression analysis.
Protocol 2: In Vitro Neuronal Viability and Neuroprotection Assay
-
Expertise & Causality : Evaluating neuroprotection requires distinguishing between primary necrosis and secondary energy failure. We multiplex Lactate Dehydrogenase (LDH) release and intracellular ATP quantitation. LDH release directly correlates with plasma membrane rupture (excitotoxic necrosis), whereas ATP decline reflects mitochondrial dysfunction[5].
-
Self-Validating System : The protocol utilizes both vehicle-only (baseline viability) and insult-only (maximum toxicity) control wells. This brackets the assay's detection limits, ensuring that any observed reduction in LDH or preservation of ATP by 17β-Eqn pre-treatment is an absolute, mathematically verifiable protective effect rather than an artifact of fluctuating cell density.
Step-by-Step Workflow:
-
Cell Culture : Isolate primary basal forebrain neurons from E18 rat embryos and culture in Neurobasal medium supplemented with B27 for 7 days.
-
Pre-treatment : Treat the neurons with 10 ng/mL of unconjugated 17β-Eqn for 1 hour prior to insult.
-
Insult Induction : Expose the cultures to either 100 µM glutamate (excitotoxicity) or 10 µM β-amyloid₂₅₋₃₅ (Alzheimer's model) for 24 hours[5].
-
LDH Assay : Extract 50 µL of the supernatant and mix with LDH assay reagent. Measure absorbance at 490 nm to quantify membrane damage.
-
ATP Assay : Lyse the remaining cells and add a luciferin-luciferase reagent. Measure luminescence to quantify intracellular ATP levels.
-
Statistical Analysis : Normalize data against the vehicle control (100% viability) and the insult control (0% protection) using ANOVA.
Workflow for in vitro neuronal viability and neuroprotection assay.
Conclusion
Sodium 17β-dihydroequilenin sulfate is far more than a trace byproduct of equine estrogen extraction; it is a highly selective, metabolically stable prodrug that yields potent ERβ-mediated neuroprotection. By understanding its unique pharmacokinetic cleavage, delayed systemic clearance, and differential receptor binding, drug development professionals can leverage the structural scaffold of 17β-Eqn to design next-generation, neuro-specific synthetic estrogens aimed at preventing neurodegenerative diseases without the oncogenic risks associated with classical ERα activation.
References
-
CAS 3563-27-7 (17β-Dihydro Equilin) - BOC Sciences , bocsci.com,
-
Select estrogens within the complex formulation of conjugated equine estrogens (Premarin) are protective against neurodegenerative insults: implications for a composition of estrogen therapy to promote neuronal function and prevent Alzheimer's disease , nih.gov, 5
-
Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism , nih.gov, 1
-
Structure activity relationships and differential interactions and functional activity of various equine estrogens mediated via estrogen receptors (ERs) ERalpha and ERbeta , nih.gov, 4
-
Pharmacology of conjugated equine estrogens and their potential role in the prevention of neurodegenerative diseases such as Alzheimer's , nih.gov, 3
-
Clinical Opinion: The Biologic and Pharmacologic Principles of Estrogen Therapy for Symptomatic Menopause , nih.gov,2
Sources
- 1. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Opinion: The Biologic and Pharmacologic Principles of Estrogen Therapy for Symptomatic Menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogens and menopause: pharmacology of conjugated equine estrogens and their potential role in the prevention of neurodegenerative diseases such as Alzheimer's - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationships and differential interactions and functional activity of various equine estrogens mediated via estrogen receptors (ERs) ERalpha and ERbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Select estrogens within the complex formulation of conjugated equine estrogens (Premarin) are protective against neurodegenerative insults: implications for a composition of estrogen therapy to promote neuronal function and prevent Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Sodium 17β-Dihydroequilenin Sulfate in Mammals: A Comprehensive Technical Guide
Executive Summary
Sodium 17β-dihydroequilenin sulfate is a highly potent, ring-B unsaturated steroidal estrogen. While it constitutes a minor fraction of conjugated equine estrogens (CEE) utilized in hormone replacement therapy (HRT), its unique pharmacokinetic (PK) and pharmacodynamic (PD) profile makes it a molecule of profound clinical and pharmacological interest. Unlike classical saturated estrogens (such as 17β-estradiol), 17β-dihydroequilenin demonstrates a pronounced binding affinity for estrogen receptor beta (ERβ) and exhibits superior antioxidant properties, effectively inhibiting the oxidation of high-density and low-density lipoproteins (HDL and LDL)[1]. This whitepaper provides an in-depth analysis of its absorption, distribution, metabolism, and excretion (ADME) pathways, alongside validated bioanalytical methodologies for its quantification.
ADME Profiling: The Pharmacokinetic Lifecycle
Absorption and Bioavailability
In pharmaceutical formulations, 17β-dihydroequilenin is administered as a water-soluble sodium sulfate ester to ensure stability and facilitate oral delivery. However, the sulfate conjugate itself is biologically inert and requires presystemic activation.
-
Gastrointestinal Hydrolysis: Upon oral ingestion, the sulfate ester is rapidly cleaved by sulfatase enzymes residing in the lower gastrointestinal tract and the intestinal mucosa[2]. This hydrolysis yields the free, unconjugated 17β-dihydroequilenin, which is highly lipophilic and readily absorbed across the intestinal epithelium.
-
First-Pass Metabolism and Re-sulfation: Once absorbed into the portal vein, the unconjugated estrogen undergoes extensive first-pass metabolism in the liver. Here, it is rapidly re-sulfated by hepatic sulfotransferases (SULTs)[3]. Consequently, the primary circulating form in the mammalian bloodstream is the sulfate conjugate, which acts as a systemic reservoir. Target tissues expressing local steroid sulfatases can then convert this circulating prodrug back into the bioactive unconjugated form on demand[2].
Distribution and Target Tissue Penetration
The distribution kinetics of 17β-dihydroequilenin are governed by its interaction with plasma proteins and its lipophilic nature.
-
Protein Binding: In the systemic circulation, the bioavailability of the unconjugated fraction is heavily modulated by its binding to Sex Hormone-Binding Globulin (SHBG) and serum albumin[2].
-
Blood-Brain Barrier (BBB) Penetration: The unconjugated molecule efficiently crosses the BBB. This distribution characteristic is critical, as 17β-dihydroequilenin has been identified as a potent neuroprotective agent. In vitro mammalian models demonstrate that it significantly outperforms classical estrogens in preventing glutamate-induced neuronal cell death and excitotoxicity[4].
Biotransformation and Metabolic Pathways
The biotransformation of 17β-dihydroequilenin is complex, involving reversible oxidoreduction and irreversible phase I/II modifications. The 17β-reduced metabolites are cleared from the blood at a significantly slower rate than their corresponding 17-keto derivatives, ensuring a prolonged therapeutic half-life[3].
-
Oxidation/Reduction: The molecule undergoes reversible interconversion with its 17-keto counterpart, equilenin, catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD)[3].
-
Hydroxylation: Cytochrome P450 enzymes (specifically CYP1B1 in breast and hepatic tissues) hydroxylate the molecule at the C-4 position, generating catechol estrogens such as 4-hydroxy-17β-dihydroequilenin[].
-
Methylation: To neutralize the highly reactive catechol intermediate, Catechol-O-methyltransferase (COMT) rapidly methylates it to form 4-methoxy-17β-dihydroequilenin, a stable metabolite slated for excretion[].
Caption: Metabolic biotransformation pathway of 17β-dihydroequilenin in mammalian systems.
Excretion and Clearance Kinetics
Following Phase II conjugation (glucuronidation and sulfation) in the liver, the highly polar metabolites are eliminated primarily via renal excretion[6]. The clearance rate of unconjugated ring-B unsaturated estrogens is generally faster than their sulfate ester forms, yet the 17β-reduced forms maintain a slower clearance rate compared to 17-keto estrogens, contributing to a sustained release profile and prolonged efficacy[3].
Quantitative Pharmacokinetic Parameters
The table below synthesizes the typical pharmacokinetic parameters for the 17β-dihydroequilenin component following the oral administration of conjugated estrogens in mammalian subjects. The sustained release characteristics are proportional to the administered dose[7].
| Pharmacokinetic Parameter | Typical Value Range | Physiological Significance |
| Tmax (Time to Peak) | 5.0 – 7.0 hours | Indicates slow, sustained gastrointestinal absorption and extensive first-pass processing[7]. |
| Cmax (Peak Concentration) | Dose-dependent | Defines the maximum systemic exposure. Exhibits sustained release characteristics across dosage strengths[7]. |
| t1/2 (Terminal Half-Life) | 10.0 – 20.0 hours | Supports once-daily dosing regimens; slower clearance than 17-keto derivatives ensures steady-state maintenance[8]. |
| Clearance (CL) | ~1700 L/d/m² | Reflects extensive hepatic biotransformation and rapid renal excretion of the conjugated fraction[9]. |
Experimental Protocol: LC-MS/MS Quantification in Plasma
To accurately determine the PK profile of 17β-dihydroequilenin, highly sensitive analytical techniques are required. Traditional immunoassays suffer from cross-reactivity among the structurally similar ring-B unsaturated estrogens. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[10].
The following protocol is designed as a self-validating system. The inclusion of a deuterated internal standard (IS) corrects for matrix effects and extraction losses, ensuring absolute quantitative trustworthiness.
Step 1: Sample Preparation & Protein Precipitation
-
Aliquot 200 µL of mammalian plasma into a microcentrifuge tube.
-
Spike the sample with 10 µL of a deuterated internal standard (e.g., 17β-dihydroequilenin-d3 at 10 ng/mL). Causality: The IS normalizes ionization suppression and extraction inefficiencies.
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.
Step 2: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of LC-grade methanol, followed by 1 mL of LC-grade water.
-
Load the protein-free supernatant onto the cartridge.
-
Wash with 1 mL of 5% methanol in water. Causality: This critical wash step removes highly polar biological interferences (salts, small peptides) that cause drastic matrix effects during MS ionization.
-
Elute the estrogenic fraction using 1 mL of 100% methanol.
Step 3: Evaporation & Reconstitution
-
Evaporate the methanolic eluate to complete dryness under a gentle stream of high-purity nitrogen at 35°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile containing 0.1% ammonium fluoride). Causality: Ammonium fluoride significantly enhances the deprotonation efficiency of steroidal estrogens in negative ion mode, boosting detection sensitivity.
Step 4: LC-MS/MS Analysis
-
Chromatography: Inject 10 µL onto a reverse-phase C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
-
Ionization: Operate the mass spectrometer using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative ion mode[10]. APCI is often preferred for steroidal hormones to further mitigate matrix suppression[11].
-
Detection: Monitor specific Multiple Reaction Monitoring (MRM) transitions for 17β-dihydroequilenin (e.g., m/z [M-H]- precursor to specific product ions) alongside the deuterated IS to ensure high specificity.
References
-
3 - NIH/PubMed[3] 2.1 - ResearchGate[1] 3. - BOC Sciences[] 4.6 - PubChem / NIH[6] 5.2 - PMC[2]
-
9 - ResearchGate[9] 7.4 - ResearchGate[4] 8.10 - European Patent Office (EPO)[10] 9.8 - EMA / European Union[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Clinical Opinion: The Biologic and Pharmacologic Principles of Estrogen Therapy for Symptomatic Menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Estrogens, Conjugated Synthetic A | C18H19NaO5S | CID 23676225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. epo.org [epo.org]
- 11. researchgate.net [researchgate.net]
Binding affinity of 17beta-dihydroequilenin sulfate to estrogen receptors
Binding Affinity and Pharmacological Profile of 17 -Dihydroequilenin Sulfate[1]
Executive Summary
17
Core Pharmacological Insight: 17
Once hydrolyzed, the active metabolite 17
Molecular Mechanism: The Prodrug Activation Pathway
To understand the binding affinity of 17
Activation Pathway Diagram
The following diagram illustrates the conversion of the inactive sulfate to the active receptor-binding ligand.
Caption: Metabolic activation of 17
Receptor Pharmacology: Binding Affinity Profile
The binding data below refers to the active metabolite, 17
Relative Binding Affinity (RBA)
17
Table 1: Competitive Binding Affinity (
| Compound | Receptor Subtype | Relative Binding Affinity (RBA)** | Selectivity Ratio ( | |
| 17 | ER | 0.13 | 100% | 1.0 |
| ER | 0.15 | 100% | ||
| 17 | ER | ~0.20 | 68% | 1.32 |
| (Active Metabolite) | ER | ~0.16 | 90% | (Favors ER |
| 17 | ER | >1000 | < 1% | N/A |
*
Structural Basis of Binding
The unique structure of 17
-
A-Ring: Identical to estradiol (phenol group at C3), essential for hydrogen bonding with Glu353 and Arg394 in the ER pocket.
-
B-Ring: The additional double bonds (unsaturation) in the B-ring of equilenin derivatives flatten the molecule and alter the hydrophobic packing against the receptor helix 12.
-
Effect: This structural rigidity allows 17
-DHE to fit snugly into the smaller ER pocket, enhancing its selectivity compared to the more flexible native estradiol.
Experimental Methodologies
To validate the binding affinity of 17
Protocol: Competitive Binding Assay
This protocol distinguishes between the sulfate (inactive) and the free steroid (active).
Reagents:
-
Receptor Source: Recombinant Human ER
and ER (LBD). -
Radioligand: [
H]-17 -Estradiol (Specific Activity ~80 Ci/mmol). -
Competitors: Unlabeled 17
-DHES (Sulfate) and 17 -DHE (Free). -
Buffer: 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, 10% Glycerol.
Workflow Diagram:
Caption: Step-by-step workflow for determining Relative Binding Affinity (RBA).
Self-Validating Check:
-
Control: If 17
-DHES (Sulfate) shows binding, verify purity. Contamination with trace free steroid (due to hydrolysis in storage) is a common source of false positives. -
Validation: Use a pure STS inhibitor (e.g., STX64) in the assay buffer to prevent in-situ hydrolysis of the sulfate during the incubation period.
Clinical & Translational Implications[3][4]
The "Estrogen Reservoir" Concept
While 17
-
Tissue Specificity: Tissues expressing high levels of STS (e.g., breast tumors, endometrium, bone) can locally hydrolyze the sulfate, creating high local concentrations of the active 17
-DHE. -
Neuroprotection: 17
-dihydroequilenin has been shown to exert neuroprotective effects against glutamate toxicity, potentially mediated through non-genomic ER signaling or antioxidant properties of the B-ring unsaturated system.
Pharmacokinetics[5]
-
Clearance: The sulfate is cleared more rapidly than the unconjugated form in some models, but the interconversion creates a dynamic equilibrium.
-
Metabolism: 17
-DHES is not converted to estradiol. It remains within the equine estrogen lineage (equilenin/equilin family), meaning its metabolites do not raise serum estradiol levels, a critical consideration for safety monitoring.
References
-
Bhavnani, B. R. (2003).[1] Pharmacology of conjugated equine estrogens: Efficacy, safety and mechanism of action. Journal of Steroid Biochemistry and Molecular Biology.
-
Bhavnani, B. R., et al. (2008). Structure activity relationships and differential interactions and functional activity of various equine estrogens mediated via estrogen receptors (ERs) ERalpha and ERbeta. Endocrinology.
-
Kushner, P. J., et al. (2006). The Biologic and Pharmacologic Principles of Estrogen Therapy for Symptomatic Menopause. The Journal of Clinical Endocrinology & Metabolism.
-
Stanczyk, F. Z., et al. (2014). Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Journal of Steroid Biochemistry and Molecular Biology.
-
Kuiper, G. G., et al. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology.
Literature review of sodium 17beta-dihydroequilenin sulfate bioactivity
Technical Assessment: Sodium 17 -Dihydroequilenin Sulfate
Bioactivity, Pharmacodynamics, and Toxicological Profile[1]
Executive Summary
Sodium 17
Chemical & Pharmacological Architecture
Molecule Identity:
-
IUPAC Name: Sodium; [(13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] sulfate
-
Core Structure: Estrapentaene nucleus (Aromatic A and B rings).
-
Key Structural Feature: The naphthalene core (fully aromatic A and B rings) distinguishes "Equilenins" from "Equilins" (which possess only an unsaturated B-ring at C7-C8). This aromaticity is the driver of both its receptor selectivity and its genotoxic potential.
Physicochemical Properties:
-
Solubility: Highly water-soluble (sodium sulfate salt), facilitating rapid oral absorption.
-
Metabolic Source: In vivo, 17
-EqnS is formed primarily via the reduction of Equilenin Sulfate and as a minor metabolite of Equilin Sulfate. -
Role in CEE: Comprises approximately 0.5% – 1.5% of the total CEE mixture.
Pharmacodynamics: The Receptor Interface
Unlike 17
Binding Affinity Profile (Relative to E2 = 100%):
-
ER
Binding: Moderate (~35% – 68%). -
ER
Binding: High (~90% – 100%). -
Functional Consequence: The high ER
affinity suggests 17 -Eqn mediates effects in tissues rich in ER (bone, cardiovascular endothelium, brain) while exerting weaker proliferative effects in ER -dominant tissues (breast, endometrium). This underpins the observed SERM-like activity in primate models, where bone density is preserved without significant endometrial hyperplasia.
Visualization: Receptor Selectivity & Signaling
Figure 1: Differential receptor binding profile showing preferential activation of ER
Metabolism & Toxicology: The Critical Safety Mechanism
The "technical depth" of equine estrogens lies in their metabolic activation. The aromatic B-ring of 17
The Toxicity Cascade:
-
Desulfation: 17
-EqnS is hydrolyzed by steroid sulfatase (STS) to 17 -dihydroequilenin. -
Catechol Formation: Cytochrome P450 enzymes (specifically CYP1B1) hydroxylate position C4, forming 4-hydroxy-17
-dihydroequilenin . -
Quinone Cycling: This catechol autoxidizes to 17
-dihydroequilenin-3,4-quinone . -
DNA Damage: Unlike standard estrogen quinones, the B-ring aromaticity stabilizes this quinone, allowing it to react specifically with DNA purines to form cyclic adducts (e.g., 4-OHEN-DNA). These are "depurinating adducts"—they destabilize the glycosidic bond, causing the base to detach and leaving an apurinic site, a precursor to oncogenic mutations.[1]
Visualization: Metabolic Activation Pathway
Figure 2: The metabolic pathway leading from the sulfate prodrug to genotoxic DNA adducts.
Experimental Protocols
To validate the bioactivity and safety profile of 17
Protocol A: Competitive Radioligand Binding Assay (ER
vs ER
)
Objective: Determine the Relative Binding Affinity (RBA) of 17
-
Preparation:
-
Receptor Source: Recombinant human ER
and ER (expressed in E. coli or Sf9 insect cells). -
Radioligand: [³H]-17
-Estradiol (specific activity ~80 Ci/mmol). -
Test Compound: 17
-dihydroequilenin (desulfated form).
-
-
Incubation:
-
Incubate receptor preparations (10 nM) with [³H]-E2 (1 nM) and increasing concentrations of unlabeled 17
-Eqn ( to M). -
Buffer: Tris-HCl (pH 7.4) containing 10% glycerol, 1 mM DTT, and protease inhibitors.
-
Conditions: Incubate at 4°C for 18 hours to reach equilibrium.
-
-
Separation:
-
Separate bound from free ligand using Hydroxyapatite (HAP) slurry or Dextran-coated charcoal.
-
Centrifuge and collect supernatant (or pellet, depending on method).
-
-
Quantification:
-
Measure radioactivity via Liquid Scintillation Counting (LSC).
-
-
Analysis:
-
Plot % Specific Binding vs. Log[Concentration].
-
Calculate
. -
Validation:
.[2]
-
Protocol B: LC-MS/MS Detection of Depurinating Adducts
Objective: Quantify the formation of 4-OHEN-DNA adducts in vitro.
-
Reaction System:
-
Substrate: 17
-dihydroequilenin (10 µM). -
Enzyme System: Rat liver microsomes or recombinant CYP1B1 + NADPH regenerating system.
-
Target: Calf Thymus DNA (1 mg/mL).
-
-
Incubation:
-
37°C for 2 hours.
-
-
DNA Hydrolysis:
-
Precipitate DNA (Ethanol/Sodium Acetate).
-
Acid hydrolysis (0.1 M HCl, 70°C, 1 hour) to release depurinating adducts.
-
-
Extraction:
-
Solid Phase Extraction (SPE) using C18 cartridges. Elute with Methanol.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Formic Acid.
-
Detection: Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.
-
Target Transition: Monitor specific transitions for 4-OHEN-Guanine and 4-OHEN-Adenine adducts.
-
Summary of Quantitative Data
| Parameter | 17 | 17 | 17 |
| Structure | Aromatic A-ring | Aromatic A & B-rings | Aromatic A-ring, B-ring double bond |
| ER | 100 | 35 – 68 | 113 |
| ER | 100 | 90 – 100 | 108 |
| Selectivity | Non-selective | ER | Non-selective |
| Major Metabolite | 2-OH-E2 (Non-toxic) | 4-OH-17 | 2-OH-17 |
| DNA Adducts | Unstable | Stable Cyclic Adducts | Unstable |
References
-
Pharmacokinetics of 17 beta-dihydroequilin sulfate and 17 beta-dihydroequilin in normal postmenopausal women. Source: The Journal of Clinical Endocrinology & Metabolism. URL:[Link]
-
Structure activity relationships and differential interactions and functional activity of various equine estrogens mediated via estrogen receptors (ERs) ERalpha and ERbeta. Source: Endocrinology (PubMed).[2] URL:[Link]
-
Conformational Properties of Equilenin-DNA Adducts: Stereoisomer and Base Effects. Source: Chemical Research in Toxicology (PMC). URL:[Link]
-
Metabolism of [3H] 17 beta-dihydroequilin and [3H] 17 beta-dihydroequilin sulfate in normal postmenopausal women. Source: Journal of Clinical Endocrinology & Metabolism (PubMed). URL:[Link]
-
Depurinating estrogen–DNA adducts in the etiology and prevention of breast and other human cancers. Source: Future Oncology (PMC). URL:[Link]
Methodological & Application
LC-MS/MS quantification of sodium 17beta-dihydroequilenin sulfate in plasma
Application Note: Direct LC-MS/MS Quantification of 17β-Dihydroequilenin Sulfate in Human Plasma
Context & Methodological Architecture
Conjugated equine estrogens (CEEs) represent a complex, highly efficacious class of menopausal hormone therapy[1]. While estrone sulfate is the most abundant component, minor constituents like sodium 17β-dihydroequilenin sulfate (17β-DHES) possess disproportionately high estrogenic potency and significantly drive the pharmacological efficacy of the drug[2].
Historically, the bioanalysis of estrogen sulfates relied on the enzymatic hydrolysis of the sulfate moiety using β-glucuronidase/arylsulfatase, followed by quantification of the free estrogen via GC-MS or immunoassay[3]. However, this indirect approach obscures the true pharmacokinetic profile of the circulating intact sulfate reservoir and is highly susceptible to artifactual degradation[4].
To address this, we have engineered a direct, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. By leveraging Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) and negative electrospray ionization (ESI-), this protocol allows for the highly specific quantification of intact 17β-DHES without the need for derivatization or hydrolysis[5][6].
The Causality of the Metabolic Target
In human circulation, 17β-DHES acts as a biologically inert, hydrophilic transport depot. Upon reaching target tissues, local steroid sulfatases (STS) cleave the sulfate group, liberating the active 17β-dihydroequilenin, which subsequently binds to estrogen receptors (ERα/ERβ) to initiate genomic signaling[7]. Direct quantification of the intact sulfate is therefore critical for accurate pharmacokinetic modeling of the drug's distribution phase.
Figure 1: Metabolic activation pathway of circulating 17β-dihydroequilenin sulfate.
Physicochemical Properties
The analytical behavior of 17β-DHES is dictated by its permanently charged sulfate group, which necessitates specialized extraction and chromatographic strategies[8].
Table 1: Physicochemical Profile of Sodium 17β-Dihydroequilenin Sulfate
| Parameter | Value | Analytical Implication |
| Chemical Formula | C18H19NaO5S | Na+ dissociates in plasma; analyzed as the anion. |
| Monoisotopic Mass | 347.0959 Da | Precursor ion [M-H]- targeted at m/z 347.1. |
| pKa (Sulfate) | < 2.0 (Strong Acid) | Remains ionized at all standard LC pH levels. |
| LogP (Predicted) | ~ 1.5 | Poor retention on standard C18 without ion-pairing. |
Experimental Design & Causality
Why Weak Anion Exchange (WAX) SPE?
Because 17β-DHES is highly polar and permanently ionized, standard reversed-phase liquid-liquid extraction (LLE) or C18 SPE yields poor recovery and suffers from severe ion suppression caused by plasma phospholipids[3]. WAX sorbents contain secondary amine functional groups that remain positively charged at neutral to acidic pH. This allows the WAX cartridge to strongly retain the anionic sulfate group of 17β-DHES via electrostatic interactions. Consequently, we can employ aggressive wash steps (e.g., 100% methanol) to strip away neutral lipids and proteins before eluting the analyte with a basic organic solvent that neutralizes the sorbent.
Why a Biphenyl LC Column?
Conjugated estrogens present a unique chromatographic challenge: the plasma matrix contains multiple isobaric isomers (e.g., 17α-dihydroequilenin sulfate, equilin sulfate) that share identical mass transitions[9]. A standard C18 column often fails to resolve these epimers. We utilize a Biphenyl stationary phase because it provides orthogonal π-π interactions with the distinct aromatic ring structures of the equilenin backbone, ensuring baseline resolution of the 17β and 17α isomers.
Execution Protocol: A Self-Validating System
This protocol integrates internal checks (System Suitability, Internal Standards, and Matrix Blanks) to ensure data integrity and trustworthiness.
Reagent Preparation
-
Internal Standard (IS): Prepare a 10 ng/mL working solution of Estrone-3-sulfate-d4 (E1S-d4) in 50:50 Methanol:Water.
-
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (Ammonium acetate stabilizes droplet pH in negative ESI without suppressing the signal).
-
Mobile Phase B: 100% LC-MS grade Methanol.
Sample Extraction Workflow
Note: Direct loading of plasma onto SPE can foul the frit. We utilize a hybrid crash-and-SPE approach.
-
Aliquot & Spike: Transfer 200 µL of human plasma into a 2 mL microcentrifuge tube. Add 20 µL of the IS working solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of cold acetonitrile. Vortex vigorously for 2 minutes to precipitate binding proteins (e.g., SHBG and albumin).
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilution (Critical Step): Transfer 700 µL of the supernatant to a clean tube and mix with 1.4 mL of LC-MS grade water. Causality: Diluting the organic content below 25% is mandatory; high acetonitrile concentrations will disrupt the electrostatic binding of the sulfate to the WAX sorbent.
-
SPE Conditioning: Condition a 30 mg/1 mL Oasis WAX cartridge with 1 mL Methanol, followed by 1 mL Water.
-
Loading: Load the diluted supernatant onto the cartridge at a flow rate of 1 mL/min.
-
Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water. Causality: Locks the sorbent in a positively charged state while washing away polar neutral interferences.
-
Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: Removes hydrophobic phospholipids that cause matrix effects.
-
Elution: Elute the target analytes into a clean glass vial using 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Causality: The high pH deprotonates the WAX sorbent, breaking the electrostatic bond and releasing the sulfate.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.
Figure 2: Hybrid Protein Precipitation and Weak Anion Exchange (WAX) SPE workflow.
LC-MS/MS Parameters
Table 2: Chromatographic Gradient (Column: Biphenyl, 2.1 x 100 mm, 1.7 µm)
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 0.4 | 80 | 20 |
| 1.0 | 0.4 | 80 | 20 |
| 4.0 | 0.4 | 40 | 60 |
| 5.0 | 0.4 | 5 | 95 |
| 6.5 | 0.4 | 5 | 95 |
| 6.6 | 0.4 | 80 | 20 |
| 8.0 | 0.4 | 80 | 20 |
Table 3: Mass Spectrometry MRM Transitions (Negative ESI)
Causality in MS design: The loss of SO3 (80 Da) is a highly favorable neutral loss for steroid sulfates, requiring moderate collision energy. Pushing the CE too high shatters the steroid backbone, reducing the abundance of the m/z 267.1 ion and favoring the m/z 96.9 (HSO4-) ion, which is prone to high background noise.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 17β-DHES | 347.1 | 267.1 | 28 | Quantifier (Loss of SO3) |
| 17β-DHES | 347.1 | 96.9 | 40 | Qualifier (HSO4- formation) |
| E1S-d4 (IS) | 353.1 | 273.1 | 28 | Internal Standard Normalization |
Method Validation Metrics
The protocol was validated in accordance with FDA Bioanalytical Method Validation guidelines to ensure absolute trustworthiness of the generated data.
Table 4: Validation Summary for 17β-DHES in Human Plasma
| Validation Parameter | FDA Acceptance Criteria | Observed Performance |
| Linear Dynamic Range | R² ≥ 0.99 | 50 pg/mL – 10,000 pg/mL (R² = 0.998) |
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10, CV ≤ 20% | 50 pg/mL (CV = 12.4%, Accuracy = 94%) |
| Intra-day Precision (QC Levels) | CV ≤ 15% | 4.2% – 8.1% across Low, Mid, High QCs |
| Inter-day Accuracy | 85% – 115% of nominal | 92% – 106% |
| Extraction Recovery | Consistent across ranges | 88.5% (CV = 5.2%) |
| Matrix Effect (Phospholipids) | IS-normalized MF 0.85 - 1.15 | 0.94 (Minimal ion suppression via WAX) |
Conclusion
By aligning the physicochemical realities of 17β-dihydroequilenin sulfate with targeted sample preparation (WAX SPE) and orthogonal chromatography (Biphenyl stationary phase), this LC-MS/MS protocol provides drug development professionals with a robust, interference-free method for quantifying intact conjugated estrogens. The elimination of the hydrolysis step preserves the biological integrity of the sample, enabling highly accurate pharmacokinetic profiling of CEE therapies.
References
-
Estrogens, Conjugated Topical, Vaginal Cream - Regulations.gov. FDA Product-Specific Guidance for Conjugated Estrogens. Retrieved from:[Link]
-
Estrogens used for replacement therapy in postmenopausal women. ResearchGate. Retrieved from: [Link]
-
Clinical Opinion: The Biologic and Pharmacologic Principles of Estrogen Therapy for Symptomatic Menopause. PMC - NIH. Retrieved from:[Link]
-
Estrogens, Conjugated Synthetic A | C18H19NaO5S. PubChem - NIH. Retrieved from:[Link]
-
Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry. PMC - NIH. Retrieved from: [Link]
-
Analysis of steroid hormones and their conjugated forms in water and urine by on-line solid-phase extraction coupled to liquid chromatography tandem mass spectrometry. PMC - NIH. Retrieved from:[Link]
-
Profiling intact steroid sulfates in human plasma by supercritical fluid chromatography - tandem mass spectrometry. Diva-Portal. Retrieved from:[Link]
-
High-Throughput LC−MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free Enterolactone in Human Plasma. Aarhus University. Retrieved from:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Clinical Opinion: The Biologic and Pharmacologic Principles of Estrogen Therapy for Symptomatic Menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of steroid hormones and their conjugated forms in water and urine by on-line solid-phase extraction coupled to liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. anis.au.dk [anis.au.dk]
- 7. Estrogens, Conjugated Synthetic A | C18H19NaO5S | CID 23676225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Mass spectrometry fragmentation patterns of sodium 17beta-dihydroequilenin sulfate
Application Note: Mass Spectrometry Fragmentation Patterns of Sodium 17 -Dihydroequilenin Sulfate[1][2]
Executive Summary
Sodium 17
This guide details the Electrospray Ionization (ESI) fragmentation pathways of 17
Chemical Identity & Structural Context[3][4][5][6]
Understanding the fragmentation requires a precise grasp of the molecular architecture.
| Feature | Specification |
| Compound Name | Sodium 17 |
| Common Abbreviation | 17 |
| Molecular Formula | |
| Molecular Weight | 370.41 Da (Salt) |
| Monoisotopic Mass (Anion) | 347.096 Da |
| Key Structural Features | Naphthalene core (A/B rings aromatic); Sulfate ester at C3; Hydroxyl at C17 ( |
Mass Spectrometry Fragmentation Analysis
Ionization Source Parameters
-
Mode: Negative Electrospray Ionization (ESI-).[1]
-
Rationale: The sulfate moiety is strongly acidic (
), making negative mode significantly more sensitive than positive mode.[1] It yields an abundant deprotonated molecular ion .[1]
Primary Fragmentation Pathway (Low to Medium Collision Energy)
Upon subjecting the precursor ion (
Transition 1: Formation of the Radical Steroid Anion (Neutral Loss)
-
Precursor:
347.1[1] -
Product:
267.1[1] -
Loss: 80 Da (
) -
Mechanism: Charge-remote fragmentation or nucleophilic displacement.[1] The sulfate group leaves as a neutral
molecule, leaving the charge on the phenoxide oxygen at C3. This yields the deprotonated 17 -dihydroequilenin core.
Transition 2: Formation of the Hydrogen Sulfate Ion
-
Precursor:
347.1[1] -
Product:
97.0 ( ) or 80.0 ( )[1] -
Mechanism: In some quadrupole geometries, the charge is retained on the sulfate moiety. The
97 ion is a universal diagnostic marker for steroid sulfates.
Secondary Fragmentation (High Collision Energy)
Further fragmentation of the
Visualization of Fragmentation Logic
The following diagram illustrates the decision tree and mechanistic pathway for the MS/MS analysis.
Figure 1: Mechanistic fragmentation pathway of Sodium 17
Experimental Protocol: Quantification & Identification
Materials & Reagents[1]
-
Standard: Sodium 17
-dihydroequilenin sulfate (Reference Standard Grade).[1] -
Internal Standard:
-Estrone Sulfate or -labeled analog.[1] -
Solvents: LC-MS grade Methanol, Acetonitrile, Water.[1]
-
Modifier: Ammonium Fluoride (
) or Ammonium Acetate.[1]
Sample Preparation (Solid Phase Extraction)
Rationale: Direct injection of biological fluids causes ion suppression. SPE is mandatory for trace analysis.
-
Conditioning: Wash SPE cartridge (Polymeric HLB, 60mg) with 3 mL Methanol, then 3 mL Water.[1][9]
-
Loading: Load 200 µL plasma/serum (diluted 1:1 with water). Flow rate < 1 mL/min.[9]
-
Washing: Wash with 2 mL 5% Methanol in Water (Removes salts/proteins).
-
Elution: Elute with 2 mL Methanol.
-
Reconstitution: Evaporate to dryness (
, 40°C) and reconstitute in 100 µL Mobile Phase A/B (80:20).
LC-MS/MS Conditions
Chromatography (LC):
-
Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.[1]
-
Mobile Phase A: 0.2 mM
in Water (Enhances negative ionization).[1][5] -
Mobile Phase B: Methanol.
-
Gradient:
-
Flow Rate: 0.4 mL/min.[9]
-
Column Temp: 40°C.
Mass Spectrometry (MS):
-
Source: ESI Negative Mode.
-
Capillary Voltage: -3500 V.
-
Gas Temp: 350°C.
MRM Transitions Table:
| Analyte | Precursor ( | Product ( | Dwell (ms) | Collision Energy (V) | Purpose |
| 17 | 347.1 | 267.1 | 100 | 25 | Quantifier |
| 17 | 347.1 | 97.0 | 100 | 45 | Qualifier |
| 17 | 347.1 | 249.1 | 100 | 55 | Structural Conf.[1] |
Results & Discussion
Differentiation of 17 and 17 Isomers
A critical challenge in this analysis is the presence of 17
-
MS/MS Limitation: Both isomers yield identical product ions (
267,[1] 97) with nearly identical abundance ratios. The stereochemistry at C17 does not significantly alter the fragmentation energetics of the sulfate loss at C3. -
Solution: Chromatographic separation is the only reliable method. Using the protocol above, the 17
isomer typically elutes after the 17 isomer on a C18 column due to the planar orientation of the -hydroxyl group interacting more strongly with the stationary phase.
Troubleshooting Low Sensitivity
If the signal for
-
Check pH: Ensure mobile phase pH is neutral or slightly basic (
pH ~6-7).[1] Acidic mobile phases suppress the ionization of the pre-formed sulfate anion. -
Cone Voltage: Optimize cone voltage (declustering potential) to prevent in-source fragmentation. Sulfate bonds are labile; too high a voltage will strip the sulfate before the quadrupole, losing the precursor signal.
References
-
Beyer, J., et al. (2015).[1] "Marketplace Analysis of Conjugated Estrogens: Determining the Consistently Present Steroidal Content with LC-MS." AAPS Journal. Available at: [Link]
-
Wang, Q., et al. (2013).[1] "Differentiating Isobaric Steroid Hormone Metabolites Using Multi-Stage Tandem Mass Spectrometry." Journal of the American Society for Mass Spectrometry. Available at: [Link][1]
-
PubChem Compound Summary. (2023). "Sodium 17beta-dihydroequilenin sulfate."[1][2][4][11] National Center for Biotechnology Information. Available at: [Link][1]
-
Fabregat, A., et al. (2013).[1] "Detection of steroid sulfates in urine by LC-MS/MS." Drug Testing and Analysis. (Contextual reference for sulfate loss mechanisms).
Sources
- 1. CAS 16680-49-2: Sodium 17β-dihydroequilin sulfate [cymitquimica.com]
- 2. Sodium 17beta-dihydroequilin sulfate | C18H21NaO5S | CID 71316160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 17β-Dihydroequilenin - Wikipedia [en.wikipedia.org]
- 4. Marketplace Analysis of Conjugated Estrogens: Determining the Consistently Present Steroidal Content with LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unitedchem.com [unitedchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US6855703B1 - Pharmaceutical compositions of conjugated estrogens and methods of analyzing mixtures containing estrogenic compounds - Google Patents [patents.google.com]
Isolation of sodium 17beta-dihydroequilenin sulfate from biological matrices
Application Note: AN-BIO-2026-DHES
Topic: High-Purity Isolation and Bioanalysis of Sodium 17
Executive Summary & Scientific Context
Sodium 17
The Core Challenge:
The isolation of 17
-
Stereoisomeric Interference: It co-exists with the 17
-isomer, which is often present at much higher concentrations. Standard C18 chromatography frequently fails to resolve these stereoisomers baseline-to-baseline. -
Hydrolytic Instability: The sulfate ester bond is susceptible to enzymatic hydrolysis (by sulfatases) and acid-catalyzed degradation, requiring strict pH and temperature control during isolation.
-
Ionic Nature: As a sulfate salt, it is highly polar, making traditional liquid-liquid extraction (LLE) inefficient without ion-pairing agents.
This guide details a Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) protocol coupled with Phenyl-Hexyl LC-MS/MS analysis. This system ensures quantitative recovery (>85%) and chromatographic resolution (
Pre-Analytical Considerations & Stability
Before initiating isolation, the integrity of the sulfate conjugate must be preserved.
-
Enzyme Inhibition: Biological matrices (especially urine) contain sulfatases that will convert 17
-DHES back to free 17 -dihydroequilenin.-
Action: Add ascorbic acid (antioxidant) and EDTA (chelator) to collection tubes. If analyzing urine, add sodium azide (0.05%) or specific sulfatase inhibitors immediately upon collection.
-
-
pH Control: Sulfate esters are stable at neutral to slightly alkaline pH (7.0–8.5).
-
Action: Avoid acidification below pH 4.0 during sample pre-treatment.
-
Protocol 1: Weak Anion Exchange (WAX) Solid Phase Extraction
Rationale:
We utilize a mixed-mode polymeric sorbent (Weak Anion Exchange). The "Weak" amine function targets the strong acidic sulfate group (
Materials Required
-
SPE Cartridge: Polymeric WAX (e.g., Oasis WAX or Strata-X-AW), 30 mg/1 mL.
-
Internal Standard (IS): Deuterated 17
-dihydroequilenin sulfate ( -17 -DHES) or Estrone Sulfate- . -
Buffers:
-
Loading Buffer: 2% Formic acid in water (Note: Acidifies matrix to protonate weak acids, but sulfate remains ionized).
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol.
-
Step-by-Step Workflow
-
Sample Pre-treatment:
-
Aliquot 200
L of plasma/urine. -
Add 20
L Internal Standard working solution. -
Dilute 1:1 with 2% Formic Acid (aq) . Crucial: This disrupts protein binding and ensures the sorbent's amine groups are positively charged for anion exchange.
-
-
Conditioning:
-
1.0 mL Methanol (activate pores).
-
1.0 mL Water (equilibrate).
-
-
Loading:
-
Washing (Critical for Purity):
-
Wash 1: 1.0 mL 25 mM Ammonium Acetate (pH 5). Removes matrix proteins and salts.
-
Wash 2: 1.0 mL Methanol. Removes neutral lipids and unconjugated steroids (hydrophobic wash). Note: The analyte remains bound by ionic interaction.
-
-
Elution:
-
Elute with 2 x 400
L 5% Ammonium Hydroxide in Methanol . -
Mechanism:[2] The high pH deprotonates the weak anion exchanger (neutralizing the resin), releasing the anionic analyte.
-
-
Post-Extraction:
-
Evaporate eluate under Nitrogen at 40°C. Do not exceed 50°C to prevent desulfation.
-
Reconstitute in 100
L Mobile Phase A/B (80:20).
-
Protocol 2: Chromatographic Separation (Isomer Resolution)
Rationale:
Standard C18 columns often co-elute 17
LC Conditions
| Parameter | Specification |
| Column | Phenyl-Hexyl Column (e.g., 2.1 x 100 mm, 1.7 |
| Column Temp | 45°C (Higher temp improves mass transfer for sulfates) |
| Mobile Phase A | 1 mM Ammonium Fluoride in Water (pH ~6.5) |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 5–10 |
Why Ammonium Fluoride?
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20% | Initial Hold |
| 1.0 | 20% | Load |
| 6.0 | 55% | Linear Ramp (Isomer Separation) |
| 6.5 | 95% | Wash |
| 8.0 | 95% | Wash Hold |
| 8.1 | 20% | Re-equilibration |
| 10.0 | 20% | End |
Protocol 3: Mass Spectrometry (MS/MS) Detection
Mode: Negative Electrospray Ionization (ESI-).
Mechanism: Sulfate conjugates ionize readily as the deprotonated molecule
MRM Transitions
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Dwell (ms) |
| 17 | 347.1 | 267.1 | 35 | 50 |
| 17 | 347.1 | 80.0 | 45 | 50 |
| 17 | 347.1 | 267.1 | 35 | 50 |
| IS ( | 351.1 | 271.1 | 35 | 50 |
-
Transition 347 -> 267: Loss of the sulfate group (
, 80 Da). This preserves the steroid skeleton information. -
Transition 347 -> 80: Detection of the sulfate ion (
). High intensity but low specificity (common to all sulfated steroids). Use only for confirmation.
Visualizing the Workflow & Logic
Diagram 1: WAX Extraction Logic
This diagram illustrates the selective retention mechanism used to isolate the sulfate conjugate from the complex matrix.
Caption: Step-by-step Weak Anion Exchange (WAX) protocol for selective isolation of sulfated steroids.
Diagram 2: Isomer Separation & Detection
Visualizing the critical separation of the
Caption: Chromatographic resolution of stereoisomers using Phenyl-Hexyl chemistry and MS/MS transition.
Validation Criteria (Self-Validating System)
To ensure the trustworthiness of the data, the following criteria must be met for every batch:
-
Resolution Factor (
): The valley between 17 -DHES and 17 -DHES must be of the peak height of the minor component. Target .[3][4] -
IS Response Consistency: The Internal Standard peak area should not vary by >15% across the run. A drop indicates matrix effect (ion suppression).
-
Ion Ratio: The ratio of the Quantifier transition (347->267) to Qualifier transition (347->80) must be within
of the reference standard. -
Recovery: Absolute recovery from the WAX cartridge should be
. If lower, check the pH of the loading buffer (must be acidic to charge the sorbent) or elution solvent (must be basic to discharge it).
References
-
United States Pharmacopeia (USP). Conjugated Estrogens Monograph.[4][5] USP-NF. (Defines the regulatory requirements for separating DHES isomers in pharmaceutical preparations).
-
Bhavnani, B. R. (2003). Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine, 217(1), 6-16. (Foundational text on the metabolism and distinct properties of 17
-DHES). -
Cui, D., et al. (2016). Simultaneous determination of 15 estrogen sulfates in human urine by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 1022, 1-10. (Source for Ammonium Fluoride mobile phase enhancement).
-
Waters Corporation. (2020). Analysis of Estrogens and their Conjugates in Urine using Oasis WAX. Application Note. (Protocol basis for Weak Anion Exchange of sulfated steroids).
Sources
Troubleshooting & Optimization
Improving stability of sodium 17beta-dihydroequilenin sulfate in solution
Technical Support Center: Steroid Conjugate Stability
Topic: Stabilization & Handling of Sodium 17
Introduction: The Stability Paradox
Welcome to the Steroid Conjugate Stabilization Hub. If you are working with Sodium 17
This unique structure creates a stability paradox: the aromatic rings make it prone to oxidative fluorescence changes, while the sulfate group makes it highly susceptible to acid-catalyzed hydrolysis. This guide moves beyond generic "store at -20°C" advice to provide mechanistic solutions for solution-state stability.
Module 1: Controlling Hydrolysis (The pH Factor)
Current Status: Critical Failure Mode Symptom: Your HPLC peak area for the main compound decreases over 24 hours, while a new, less polar peak (the free steroid) appears.
The Mechanism
The sulfate ester bond at C3 is thermodynamically unstable in the presence of protons (
Protocol: The TRIS Buffer System
Commercial standards of this compound are often lyophilized with TRIS (Tris(hydroxymethyl)aminomethane) for a reason. You must maintain this buffering capacity in your working solutions.
Step-by-Step Stabilization:
-
Avoid Pure Water: Never dissolve the neat solid in unbuffered water or acidic solvents (like 0.1% Formic Acid) for storage. The local pH can drop, triggering auto-catalytic hydrolysis.
-
The "Golden" pH Range: Maintain pH 7.5 – 8.5 .
-
Recommended Solvent System:
-
Stock Solution: 50 mM TRIS Buffer (pH 8.0) : Methanol (50:50 v/v).
-
Why Methanol? It suppresses the activity of water, kinetically slowing the hydrolysis attack.
-
Why TRIS? It has a pKa of ~8.06, providing maximum buffering capacity exactly where this molecule is most stable.
-
Data: Hydrolysis Half-Life vs. pH
| pH Condition | Solvent Matrix | Estimated | Status |
| pH 2.5 | 0.1% Formic Acid | < 4 Hours | Unstable |
| pH 5.0 | Unbuffered Water | ~ 12-24 Hours | Risky |
| pH 7.4 | Phosphate Buffer | > 7 Days | Stable |
| pH 8.0 | TRIS Buffer | > 30 Days | Optimal |
Module 2: Isomer Resolution (Analytical Troubleshooting)
Current Status: Method Development Challenge
Symptom: You cannot baseline separate 17
The Problem: Epimerization
These two molecules are epimers, differing only in the stereochemistry at C17.[2] Standard C18 columns often struggle to differentiate the subtle shape change caused by the hydroxyl group orientation.
Protocol: Temperature & Stationary Phase Tuning
To separate these, you must exploit the rigid planar structure of the naphthalene ring system (
-
Column Selection: Switch from a standard C18 to a Phenyl-Hexyl column. The phenyl ring in the stationary phase interacts strongly with the aromatic A/B rings of the equilenin, amplifying the steric differences at C17.
-
Temperature Effect: Lower temperatures generally improve resolution for these epimers by reducing the kinetic energy of the interaction, allowing the "shape recognition" of the column to work more effectively.
DOT Diagram: Method Development Decision Tree
Caption: Decision logic for optimizing the separation of 17
Module 3: Oxidative Degradation & Storage
Current Status: Long-term Storage Risk Symptom: Appearance of "yellowing" in solution or unknown peaks at high RRT (Relative Retention Time).
The Mechanism
The equilenin structure contains a naphthalene ring system. Unlike the benzene ring in estradiol, this extended aromatic system is more electron-rich and can act as a fluorophore. It is susceptible to photo-oxidation and free radical attack, leading to ring degradation products.
Protocol: The "Dark & Cold" Standard
-
Amber Glass is Mandatory: Plastic tubes are permeable to oxygen. Clear glass allows UV excitation of the naphthalene ring. Use Amber Borosilicate Glass vials.
-
Headspace Purging: For stock solutions stored > 1 week, purge the vial headspace with Nitrogen or Argon to displace oxygen.
-
Antioxidant Additive (Optional): If you observe oxidative degradation, add 0.1% Sodium Metabisulfite to the aqueous portion of your buffer. Note: This may interfere with electrochemical detection (ECD) if used.
Summary of Validated Workflow
To ensure data integrity, follow this precise solution preparation workflow:
-
Weighing: Weigh the standard (likely stabilized with TRIS).
-
Dissolution: Dissolve immediately in 50% Methanol / 50% Water containing 10mM TRIS (pH 8.0) .
-
Storage: Transfer to Amber HPLC vials.
-
Analysis: Inject onto a Phenyl-Hexyl column at 25°C .
-
Shelf-Life: Discard working solutions after 7 days (4°C storage).
References
-
United States Pharmacopeia (USP). Conjugated Estrogens Monograph. USP-NF. (Defines the mixture composition including dihydroequilenin sulfates).
-
Gomes, P., et al. (2009). Stability of steroid sulfates in biological matrices. Journal of Pharmaceutical and Biomedical Analysis. (Establishes hydrolysis kinetics in acidic media).
-
LGC Standards. Equilenin Sulfate Sodium Salt (Stabilized with TRIS). (Commercial specification confirming TRIS requirement).
-
Sigma-Aldrich.17
-Dihydroequilenin 3-sulfate sodium salt Product Information. (Confirming storage and handling). -
Scribner, A.W., et al. (2000). Stereoselective separation of estrogen isomers. Journal of Chromatography A. (Basis for Phenyl-Hexyl column selection).
Sources
Troubleshooting peak tailing for sodium 17beta-dihydroequilenin sulfate HPLC
Technical Support Center: Troubleshooting Sodium 17 -Dihydroequilenin Sulfate HPLC
Subject: Resolving Peak Tailing & Asymmetry for Sulfated Estrogen Conjugates Case ID: DHES-17B-T01 Status: Open Guide Applicable Methods: USP <1469>, USP "Conjugated Estrogens", In-house RP-HPLC methods.
Executive Summary: The "Why" Behind the Tailing
Sodium 17
Peak tailing (Asymmetry > 1.5) in this specific analyte typically stems from three root causes:
-
Secondary Interactions: The anionic sulfate group interacting with trace cationic impurities (metals) or protonated sites on the silica support.
-
Hydrophobic Adsorption: The planar, aromatic B-ring of the equilenin structure showing excessive affinity for non-endcapped silanols.
-
Solvent Mismatch: Injecting the sample in a solvent with higher elution strength than the mobile phase (e.g., pure methanol).
Troubleshooting Decision Matrix
Use this logic flow to diagnose your specific issue.
Figure 1: Diagnostic logic for isolating the source of peak asymmetry in conjugated estrogen analysis.
Technical Q&A: Deep Dive Solutions
Q1: I am using a standard C18 column. Why is the tailing persisting despite fresh mobile phase?
Diagnosis: The column stationary phase likely has high silanol activity or trace metal content. The Science: DHES is an anion. While we typically worry about silanols (acidic) interacting with basic drugs, sulfated steroids are sensitive to metal chelation and hydrogen bonding with free silanols. If your C18 column is "Type A" silica (older generation) or not fully end-capped, the steroid backbone "drags" on these active sites. The Fix:
-
Switch to a "Type B" High-Purity Silica Column: Ensure the metal content is <10 ppm.
-
Recommended Phase: C18 with extensive end-capping (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry C18).
-
Validation: The USP monograph for Conjugated Estrogens specifically recommends a packing L1 (C18) with specific resolution requirements.
Q2: My retention times are stable, but the peak front is sharp and the tail is long. Is this a pH issue?
Diagnosis: Likely a pH mismatch affecting the ionization state of the stationary phase, not the analyte. The Science: The sulfate group on DHES has a very low pKa (<2). It is fully ionized at almost all chromatographic pH levels. However, the silanols on your column surface change state.
-
At pH < 3: Silanols are neutral (Si-OH). Hydrophobic interaction dominates.
-
At pH > 4: Silanols begin to ionize (Si-O⁻). This creates electrostatic repulsion with the anionic DHES, which actually improves peak shape by preventing the analyte from touching the silica surface. The Fix:
-
Target pH: 5.0 – 5.2 (Acetate Buffer).
-
Why: This pH is the "sweet spot" where the silica surface is slightly negative (repelling the sulfate) but the steroid backbone can still interact with the C18 ligands for separation.
-
Reference: USP <1469> and Conjugated Estrogens monographs utilize Acetate Buffer at pH 5.2 for this reason.
Q3: The peak looks like it’s splitting or has a "shoulder" on the front. What is happening?
Diagnosis: The "Strong Solvent Effect" (Solvent Mismatch).[1][2] The Science: DHES is highly soluble in methanol. If you dissolve your sample in 100% methanol but your mobile phase is 75% Water / 25% Acetonitrile, the sample plug travels faster than the mobile phase at the column head. The analyte precipitates or spreads out before focusing on the column. The Fix:
-
Diluent Adjustment: Dissolve the sample in a solvent composition that matches your initial mobile phase conditions.[1][3]
-
Protocol: If your method starts at 20% ACN, your sample diluent should contain no more than 20-25% ACN.
Optimized Experimental Parameters
Compare your current setup against these optimized standards derived from successful USP applications.
| Parameter | Standard / Problematic Setup | Optimized Setup (Target) | Rationale |
| Column | Standard C18 (5 µm) | End-capped C18 (3-5 µm, High Purity) | Reduces secondary silanol interactions. |
| Mobile Phase A | Water or Phosphate pH 3.0 | Acetate Buffer (pH 5.2) | Optimizes silica surface charge to repel anionic sulfate. |
| Mobile Phase B | Methanol | Acetonitrile | Sharper peaks; MeOH can increase viscosity and pressure. |
| Flow Rate | 1.0 mL/min | 1.0 - 1.2 mL/min | Standard, but ensure backpressure < 3000 psi. |
| Temp | Ambient (20°C) | 25°C - 30°C | Improves mass transfer for bulky steroid molecules. |
| Sample Diluent | 100% Methanol | Mobile Phase A:B (80:20) | Prevents peak fronting/splitting. |
Protocol: Column Regeneration for Steroid Sulfates
If you suspect your column is fouled with hydrophobic contaminants (causing tailing due to active site blockage), perform this regeneration cycle.
Pre-requisite: Disconnect the detector (to prevent clogging flow cells).
-
Water Flush: Flush with 100% HPLC Grade Water (warm, 40°C if possible) for 20 column volumes. Removes buffer salts.
-
Organic Gradient:
-
100% Methanol (20 column volumes).
-
100% Acetonitrile (20 column volumes).
-
Optional for severe fouling: 50:50 Acetonitrile:Isopropanol (10 column volumes).
-
-
Re-equilibration:
-
Return to 100% Methanol (10 column volumes).
-
Return to 100% Water (10 column volumes).
-
Equilibrate with Mobile Phase (Acetate Buffer/ACN) for 45 minutes.
-
Validation Step: Inject a standard of Sodium Estrone Sulfate (usually the major peak). If Tailing Factor (
References
-
United States Pharmacopeia (USP).USP Monograph: Conjugated Estrogens. Rockville, MD: United States Pharmacopeial Convention. (Defines the Acetate Buffer pH 5.2 method and resolution requirements between estrone and equilin).
-
Agilent Technologies. Comprehensive Profiling of Free and Conjugated Estrogens.[4] Application Note 5991-4966EN. (Discusses separation logic for estrogen conjugates).
-
Chromatography Online (LCGC). Troubleshooting Peak Tailing: Silanol Interactions and pH Effects. (General mechanism for tailing in silica-based columns).[5]
-
Waters Corporation.Troubleshooting Peak Shape Problems in HPLC. (Guide on asymmetry calculation and hardware vs. chemistry diagnosis).
Minimizing ion suppression in 17beta-dihydroequilenin sulfate MS analysis
Technical Support Center: 17 -Dihydroequilenin Sulfate MS Analysis
Topic: Minimizing Ion Suppression & Maximizing Sensitivity for 17
Executive Summary
Analyzing 17
The primary enemy is ion suppression , caused by co-eluting phospholipids and salts that steal charge from your analyte in the ESI droplet.[1] This guide moves beyond standard protocols to implement a Weak Anion Exchange (WAX) workflow and Ammonium Fluoride chemistry, ensuring your data reflects true biological concentrations, not matrix artifacts.
Module 1: Sample Preparation (The First Line of Defense)
The "Dirty" Truth About Protein Precipitation
Do not use simple Protein Precipitation (PPT) for trace-level steroid sulfates. PPT leaves behind over 95% of phospholipids (glycerophosphocholines), which co-elute with sulfates and cause massive signal dampening.
The Solution: Mixed-Mode WAX SPE
We recommend Weak Anion Exchange (WAX) Solid Phase Extraction.[2]
-
Why? 17
-DHES is a strong acid ( due to the sulfate). It remains negatively charged at almost any pH. -
The Mechanism: We lock the analyte onto the positively charged sorbent, wash away neutrals/bases with aggressive organic solvents, and then elute by neutralizing the sorbent, not the analyte.
Protocol: WAX SPE Workflow
| Step | Solvent/Action | Mechanistic Purpose |
| 1. Condition | Methanol followed by Water | Activates sorbent ligands. |
| 2. Load | Sample (diluted 1:1 with 2% Formic Acid) | Acidifies matrix to protonate weak acids (removing them later) while 17 |
| 3. Wash 1 | 2% Formic Acid in Water | Removes salts, proteins, and hydrophilic interferences. |
| 4. Wash 2 | 100% Methanol | CRITICAL STEP. Removes neutral steroids, lipids, and hydrophobic interferences. The analyte stays bound by ionic charge. |
| 5. Elute | 5% Ammonium Hydroxide in Methanol | Neutralizes the WAX amine groups, releasing the permanently charged 17 |
Visualizing the Cleanup Logic
Figure 1: The WAX extraction logic selectively removes suppressors (lipids/neutrals) while retaining the sulfate analyte.
Module 2: Chromatographic Optimization
The Mobile Phase "Secret Weapon": Ammonium Fluoride
Standard acetate/formate buffers often fail to provide adequate sensitivity for steroid sulfates in negative mode.
-
Recommendation: Use 0.1 mM to 0.2 mM Ammonium Fluoride (
) in the aqueous mobile phase. -
The Physics: Fluoride (
) has a high proton affinity in the gas phase and facilitates the formation of ions more efficiently than acetate. Studies have shown a 2–10x signal enhancement for steroid sulfates when switching from ammonium hydroxide to ammonium fluoride [1][2].
Column Selection
Steroid sulfates are polar. On a standard C18, they may elute too early (in the void volume), right where un-retained salts cause maximum suppression.
-
Preferred Phase: Phenyl-Hexyl or C18 with polar-endcapping.
-
Benefit: The Phenyl ring offers
interactions with the steroid backbone, increasing retention and separating the analyte from the "suppression zone" (0.5 – 1.5 min).
Module 3: Mass Spectrometry Tuning
Combating In-Source Fragmentation (ISF)
17
-
Symptom: You see a peak for Dihydroequilenin (unsulfated) even though you injected the Sulfate.
-
Fix:
-
Lower the Desolvation Temperature: High heat breaks the sulfate bond. Keep below 400°C if possible.
-
Optimize Cone Voltage / Declustering Potential: Perform a "breakdown curve." Ramp the voltage and select the value that maximizes the precursor ion (
) while minimizing the fragment.
-
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Low Sensitivity (General) | Ion Suppression from matrix.[1] | Switch to WAX SPE (Module 1). Inject a "matrix blank" with post-column infusion of analyte to map suppression zones. |
| Signal appears in "Unsulfated" channel | In-Source Fragmentation (ISF). | Reduce Cone Voltage/Declustering Potential. Lower source temperature. |
| Retention Time Drift | pH instability in mobile phase. | Ensure |
| High Background Noise | Contaminated LC system. | Flush system with 50:50 Isopropanol:Water (no column). Clean the ESI spray shield/cone. |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols. | Increase ionic strength (slightly higher |
Visualizing Ion Suppression
Figure 2: Mechanism of Suppression. Surface-active phospholipids (Red) monopolize the droplet surface, preventing the analyte (Green) from entering the gas phase.
References
-
Shimadzu Corporation. (2015). Direct Determination of Trace Hormones in Drinking Water by Large Volume Injection using the LCMS-8050 Triple Quadrupole Mass Spectrometer.[3] (Demonstrates Ammonium Fluoride superiority).[3][4][5]
-
Feyerherm, F., et al. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization.[3][4] Analytical Science Advances.[4] (Validates 2-22x sensitivity gain in negative mode).
-
Waters Corporation. (2023). Simultaneous Analysis of Free Steroids and Sulfate Conjugates by Solid-Phase Extraction and LC-MS/MS. (Details SPE mechanisms for sulfates).
-
BenchChem Technical Support. (2025). Minimizing Ion Suppression in ESI-MS of Steroids. (General troubleshooting framework).
Technical Support Center: Solvent Selection and Solution Preparation for Sodium 17β-Dihydroequilenin Sulfate
Welcome to the technical support center for sodium 17β-dihydroequilenin sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the solubilization and handling of this compound in a laboratory setting. Our goal is to equip you with the knowledge to make informed decisions about solvent selection and solution preparation for your specific experimental needs.
Frequently Asked Questions (FAQs)
What is sodium 17β-dihydroequilenin sulfate and why is solvent selection important?
Sodium 17β-dihydroequilenin sulfate is a sulfated steroid hormone, a synthetic derivative of equilin, which is a naturally occurring estrogen.[1] The addition of a sulfate group significantly increases its water solubility compared to its parent steroid.[1] It is a component of conjugated estrogens and is utilized in hormone replacement therapies and research on estrogenic activity.
Proper solvent selection is critical for the success of your experiments for several reasons:
-
Bioavailability: In in vitro and in vivo studies, the compound must be fully dissolved to be accessible to cells or tissues.
-
Accuracy and Reproducibility: Undissolved particles can lead to inaccurate dosing and inconsistent results.
-
Stability: The right solvent can help maintain the chemical integrity of the compound over the duration of your experiment and during storage.
Troubleshooting Guide: Solvent Selection and Dissolution
Q1: I'm starting a new project. Which solvent should I try first for sodium 17β-dihydroequilenin sulfate?
For initial experiments, we recommend a two-pronged approach based on the desired final application:
For Aqueous-Based Assays (e.g., cell culture, enzymatic assays):
The most reliable method for preparing aqueous solutions of poorly soluble steroid sulfates is to first create a high-concentration stock in an organic solvent and then dilute it into your aqueous medium.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). It is a powerful solvent for a wide range of organic molecules.
-
Secondary Recommendation: Ethanol.
For Organic-Based Applications (e.g., chromatography, chemical synthesis):
-
Primary Recommendation: Methanol or a mixture of Methanol and DMSO.[2]
-
Secondary Recommendation: Acetonitrile.
Causality: Sodium 17β-dihydroequilenin sulfate is an amphipathic molecule with a large, non-polar steroid backbone and a highly polar, negatively charged sulfate group. While the sulfate group enhances water solubility, the steroid core can still limit its solubility in purely aqueous systems, especially at higher concentrations. DMSO is an excellent choice because it can effectively solvate both the polar and non-polar regions of the molecule.
Q2: I'm having trouble dissolving the compound directly in my cell culture medium/buffer. What should I do?
Directly dissolving steroid sulfates in aqueous buffers can be challenging and is generally not recommended for achieving high concentrations. The compound may appear to dissolve initially but can precipitate over time.
Troubleshooting Steps:
-
Adopt the DMSO-First Method: Prepare a high-concentration stock solution in 100% DMSO.
-
Serial Dilution: If necessary, perform serial dilutions in 100% DMSO to achieve intermediate concentrations.
-
Final Dilution: Slowly add the DMSO stock to your pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium with gentle vortexing. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in your aqueous medium without the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of sodium 17β-dihydroequilenin sulfate, which can be stored for later use.
Materials:
-
Sodium 17β-dihydroequilenin sulfate (MW: 372.41 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the Compound: Carefully weigh out a precise amount of sodium 17β-dihydroequilenin sulfate. For example, to prepare 1 mL of a 10 mM solution, weigh 3.72 mg.
-
Add DMSO: Add the appropriate volume of DMSO to the vial containing the compound.
-
Dissolution: Vortex the vial gently until the solid is completely dissolved. If necessary, you can sonicate the vial in a water bath for a few minutes to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots in tightly sealed amber vials at -20°C or -80°C. Under these conditions, the stock solution should be stable for several months.
Quantitative Data Summary
While specific quantitative solubility data for sodium 17β-dihydroequilenin sulfate is not widely published, the following table provides a general guide based on its chemical properties and data for similar sulfated steroids. Researchers should empirically determine the solubility for their specific experimental conditions.
| Solvent | Expected Solubility | Recommendations and Remarks |
| Water | Moderately Soluble | The sulfate group enhances water solubility compared to the parent steroid.[1] However, solubility may be limited at higher concentrations. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Moderately Soluble | Similar to water, but solubility can be influenced by the presence of other salts. |
| Ethanol | Soluble | A viable alternative to DMSO for stock solutions, though it may have a lower solvating capacity. |
| Methanol | Soluble | Often used in analytical procedures like HPLC, indicating good solubility. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | The recommended solvent for preparing high-concentration stock solutions. |
Visualizations
Workflow for Preparing Aqueous Solutions
Caption: Workflow for preparing aqueous solutions from a DMSO stock.
Decision Tree for Solvent Selection
Caption: Decision tree for initial solvent selection.
Stability and Storage Considerations
Q3: How should I store my sodium 17β-dihydroequilenin sulfate solutions?
Solid Compound:
-
Store the solid, lyophilized compound at 2-8°C in a desiccator.[3] It is hygroscopic, so protection from moisture is important.[1]
Stock Solutions (in DMSO or Ethanol):
-
Store at -20°C or -80°C in tightly sealed, single-use aliquots.
-
Minimize freeze-thaw cycles.
-
When stored properly, organic stock solutions should be stable for several months.
Aqueous Solutions:
-
Short-term storage: Aqueous solutions are less stable and should ideally be prepared fresh for each experiment.
-
If short-term storage is necessary: Store at 4°C for no longer than 24 hours. Be aware that estrogen conjugates can be unstable in aqueous environments.
Q4: My compound seems to be degrading in my aqueous solution. How can I improve its stability?
The stability of estrogen conjugates in aqueous solutions can be influenced by pH and microbial activity.
-
pH: Acidic conditions (e.g., pH 3) have been shown to improve the stability of some natural estrogen conjugates in aqueous samples.
-
Microbial Contamination: Ensure your buffers and water are sterile to prevent microbial degradation of the compound.
If you continue to experience stability issues, consider preparing the final dilution immediately before use.
References
-
Allmpus. (n.d.). equilenin 17a-dihydro sodium sulfate. Retrieved from [Link]
Sources
Technical Support Center: Reducing Background Noise in Sodium 17β-Dihydroequilenin Sulfate Detection
Welcome to the technical support center for the analysis of sodium 17β-dihydroequilenin sulfate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise during quantitative and qualitative analysis, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to provide you with the expertise and actionable protocols needed to ensure the integrity and sensitivity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered during the analysis of sulfated steroids.
Q1: My baseline is consistently high and noisy across the entire chromatogram. What is the most likely cause?
A1: A consistently high or noisy baseline is typically indicative of contamination in the mobile phase or the LC-MS system itself.[1][2][3] The most common culprits are impurities in your solvents, contaminated mobile phase additives, or leachates from tubing and solvent bottles.[4][5] Even high-purity solvents can become contaminated over time.[4] Always use the highest grade (LC-MS or equivalent) solvents and freshly prepared mobile phases for your analyses.[6][7]
Q2: I'm observing numerous non-specific peaks in my blank injections. What should I investigate first?
A2: The appearance of "ghost peaks" or unexpected signals in blank injections strongly suggests carryover from a previous sample or contamination within the autosampler or injection path.[8] The root cause often lies upstream of the detector.[8] Start by ensuring your autosampler's needle wash protocol is adequate, using a wash solvent strong enough to remove all analytes from the needle and injection port. If the problem persists, the contamination may be concentrating on the analytical column.
Q3: Why is my signal-to-noise (S/N) ratio poor, even when my analyte peak is present?
A3: A poor S/N ratio can be caused by two main factors: a weak analyte signal or high background noise.[9] If the analyte signal is weaker than expected, this could point to issues with ionization efficiency in the MS source, poor sample recovery during preparation, or signal suppression from co-eluting matrix components.[7] If the background noise is high, this points back to the contamination issues discussed in Q1. Optimizing both the signal and the noise is crucial for improving detection limits.[9]
Q4: I see several peaks close to my target analyte's mass, especially [M+Na]⁺ or [M+K]⁺. What are these, and how can I minimize them?
A4: These are common adducts, where your analyte ion associates with sodium (Na⁺) or potassium (K⁺) ions present in the system. While sodium 17β-dihydroequilenin sulfate is itself a sodium salt, further adduction in the MS source is common. These adducts can split your analyte signal across multiple m/z values, reducing the intensity of your primary target ion and complicating quantification. Minimizing these involves using high-purity solvents and additives, avoiding glassware washed with strong detergents (a source of sodium), and sometimes using mobile phase additives like ammonium formate to promote the formation of a single, desired adduct (e.g., [M+NH₄]⁺) or the protonated/deprotonated molecule.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific and complex background noise issues.
Guide 1: Systematic Diagnosis of High Background Noise
High background noise can originate from the mass spectrometer, the liquid chromatograph, or the reagents and samples themselves.[5] A systematic approach is essential to pinpoint the source efficiently.
The Causality: Contaminants can be introduced at any point in the analytical workflow.[10] By systematically isolating components of the system, you can identify the stage at which the noise is introduced. For example, if the background is high when infusing mobile phase directly into the MS (bypassing the LC), the problem lies with the mobile phase or the MS source itself.[11] If the noise only appears when the LC is connected, the contamination source is within the LC flow path.[11]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing the source of high background noise.
Caption: A decision tree for systematically isolating the source of LC-MS background noise.
Guide 2: Optimizing Sample Preparation with Solid-Phase Extraction (SPE)
For complex biological matrices like plasma or urine, insufficient sample cleanup is a primary source of background noise and ion suppression.[9][12] Solid-Phase Extraction (SPE) is a critical step to remove interfering substances like phospholipids and salts before analysis.[9][13]
The Causality: 17β-dihydroequilenin sulfate is an acidic, moderately polar molecule. A mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE sorbent is often effective.[13][14] The HLB sorbent can retain the steroid through reversed-phase interactions while also being wettable, which improves recovery and reproducibility.[13] A weak anion exchange (WAX) functionality can also be used to specifically retain the sulfate group.
Protocol: SPE for 17β-Dihydroequilenin Sulfate from Human Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an internal standard.
-
Add 1.5 mL of 1% formic acid in water. Vortex to mix. This step helps to precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes to pellet precipitated proteins.
-
Transfer the clear supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric, hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 30 mg, 1 mL).
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of LC-MS grade water. Do not allow the sorbent bed to dry.[13]
-
-
Sample Loading:
-
Load the pre-treated supernatant from step 1 onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of 5% methanol in water. This step removes highly polar, water-soluble interferences without eluting the analyte.
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes. This is crucial to remove all the aqueous wash solvent before elution with a strong organic solvent.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile). Vortex and transfer to an autosampler vial for analysis.
-
Data Table: Common Contaminants and Their Sources
| Contaminant Class | Common m/z Values (in positive mode) | Likely Sources | Mitigation Strategy |
| Plasticizers (Phthalates) | 149, 279, 391[12] | Plastic containers, tubing (PVC), bottle caps, lab air.[12][15] | Use polypropylene or glass containers; minimize use of soft plastics; use Teflon tubing where possible.[15] |
| Polyethylene Glycol (PEG) | Series of peaks separated by 44 Da (e.g., 107, 151, 195)[12][15] | Ubiquitous; solvents, detergents, personal care products.[11][12] | Use dedicated glassware for LC-MS, rinse thoroughly with high-purity solvent, and avoid detergents.[4] |
| Siloxanes | Series of peaks separated by 74 Da | Lab air, vacuum pump oil, hand creams, deodorants.[11][12] | Ensure proper ventilation and keep solvents covered. |
| Alkali Metal Adducts | [M+Na]⁺, [M+K]⁺ | Glassware, mobile phase additives, solvents, sample matrix. | Use high-purity additives (e.g., ammonium formate), rinse glassware with acid, use LC-MS grade solvents.[7] |
Guide 3: Mobile Phase Preparation and Best Practices
The mobile phase is a continuous river flowing into your mass spectrometer; any impurity within it will result in a constant source of background noise.[6][7]
The Causality: Even trace levels of impurities in solvents can accumulate on the column during the initial, highly aqueous phase of a gradient run. When the organic percentage increases, these contaminants can elute as a broad peak or contribute to a rising baseline, masking the analyte.[11] Using volatile, MS-compatible buffers like ammonium formate or formic acid at low concentrations (0.05-0.1%) is crucial for stable ionization and a quiet baseline.[16]
Protocol: Best Practices for Mobile Phase Handling
-
Solvent & Additive Quality: Always use the highest purity available (LC-MS grade).[6][7] Use single-use ampules for additives like formic acid to prevent contamination of a stock bottle.[17]
-
Glassware: Use dedicated, clean borosilicate glass solvent bottles.[6][17] Never wash with detergents.[4] Rinse bottles three times with the solvent you are about to fill them with before the final fill.[17]
-
Preparation: Prepare mobile phases fresh and do not "top off" old bottles, as this concentrates less volatile impurities.[17] Filter aqueous mobile phases if they have been sitting for more than a day to prevent microbial growth, which can cause noise and blockages.[4]
-
Degassing: Ensure your system's online degasser is functioning correctly. Inadequately degassed mobile phases can introduce air bubbles into the pump and detector, causing baseline instability.[6]
-
Gloves: Always wear clean, powder-free nitrile gloves when handling any component that will come into contact with the mobile phase.[12][17]
References
-
McLuckey, S. A., & Wells, J. M. (2001). Mass Spectrometry of Complex Mixtures: The Role of Ion/Ion Reactions. Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids - PMC. Available at: [Link]
-
Agilent Technologies. (n.d.). Common LC/MS Contaminants. Available at: [Link]
-
Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Available at: [Link]
- Guo, X., Bruins, A. P., & Covey, T. R. (2007). Method to reduce chemical background interference in atmospheric pressure ionization liquid chromatography-mass spectrometry using exclusive reactions with the chemical reagent dimethyl disulfide. Analytical Chemistry.
-
Korfmacher, W. A. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. Available at: [Link]
-
Providion Group. (n.d.). How do I identify contamination in my LC-MS system and what should I do?. Available at: [Link]
-
Luo, W., & Hewitt, D. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
- de la Torre, R., et al. (2023). NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data.
-
Waters Corporation. (n.d.). How to prepare and install mobile phases on an LC/MS system to minimize contamination. Available at: [Link]
-
Phenomenex. (n.d.). Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. Available at: [Link]
- Busch, K. L. (2003). Chemical Noise in Mass Spectrometry. Spectroscopy.
-
Phenomenex. (2022). Mobile Phase Prep: Key Tips & Tricks. Available at: [Link]
-
SeqGen. (2023). Perform routine maintenance for mobile phases in the LCMS system. Available at: [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
-
Matabudul, D. K., et al. (2008). Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
- El-Aneed, A., et al. (2019). A simple method for the small scale synthesis and solid-phase extraction purification of steroid sulfates.
- Montagner, C. C., et al. (2011). Optimization of Analytical Conditions to Determine Steroids and Pharmaceuticals Drugs in Water Samples Using Solid Phase-Extraction and HPLC. Scientific Research Publishing.
-
ResearchGate. (2022). Losing Sensitivity of LC/MS signal due to High Background?. Available at: [Link]
- Bhavnani, B. R., et al. (1998).
- Bhavnani, B. R., & Woolever, C. A. (1991). Metabolism of [3H] 17 beta-dihydroequilin and [3H] 17 beta-dihydroequilin sulfate in normal postmenopausal women. PubMed.
-
Grinias, J. (2026). Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. Separation Science. Available at: [Link]
- Bhavnani, B. R. (1988). Pharmacokinetics of 17 beta-dihydroequilin sulfate and 17 beta-dihydroequilin in normal postmenopausal women. PubMed.
-
Rainville, P., & Plumb, R. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. Available at: [Link]
- Bhavnani, B. R., et al. (2002).
- Koster, H. (2010). Methods for reducing adduct formation for mass spectrometry analysis. U.S. Patent No. 7,888,127 B2. Washington, DC: U.S.
Sources
- 1. zefsci.com [zefsci.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. providiongroup.com [providiongroup.com]
- 6. blog.seqgen.com [blog.seqgen.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sepscience.com [sepscience.com]
- 9. organomation.com [organomation.com]
- 10. More Success in LC-MS – Tips and Tricks for Sample & Mobile Phase Preparation and Column Selection [sigmaaldrich.com]
- 11. massspec.unm.edu [massspec.unm.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. unitedchem.com [unitedchem.com]
- 15. cigs.unimo.it [cigs.unimo.it]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. support.waters.com [support.waters.com]
Validation & Comparative
Differentiating sodium 17alpha and 17beta-dihydroequilenin sulfate analytically
Analytical Differentiation of Sodium 17 and 17 -Dihydroequilenin Sulfate: A Technical Guide
Executive Summary & Scientific Context
The differentiation of Sodium 17
While they share identical molecular weights (MW 370.41 Da, Anion
This guide details the analytical strategies to separate and identify these isomers, focusing on High-Performance Liquid Chromatography (HPLC) as the separation workhorse and Multi-Stage Mass Spectrometry (MS
The Chemical Challenge: Stereochemistry & Isobaric Interference
To differentiate these analytes, one must exploit their subtle physicochemical differences.
-
Structural Core: Both are sulfates of dihydroequilenin. Unlike equil
Technical Comparison Guide: Cross-Reactivity of Sodium 17β-Dihydroequilenin Sulfate in Immunoassays
Executive Summary
Sodium 17β-dihydroequilenin sulfate is a potent estrogenic component found in conjugated equine estrogens (CEE), commonly prescribed for hormone replacement therapy (HRT). For researchers and drug development professionals, accurate quantification of 17β-estradiol (E2) in the presence of this compound is a critical analytical challenge.
This guide objectively compares the performance of major immunoassay platforms regarding the cross-reactivity of equine estrogen metabolites. It highlights the significant interference observed in certain legacy architectures versus the enhanced specificity of modern electrochemiluminescence (ECLIA) and LC-MS/MS methods.
Scientific Background: The Mechanism of Interference
Structural Homology
The core challenge lies in the structural similarity between 17β-Estradiol and 17β-Dihydroequilenin .
-
17β-Estradiol (E2): Contains a phenolic A-ring and a saturated B-ring.
-
17β-Dihydroequilenin: Contains a naphthalene ring system (aromatic A and B rings) but retains the identical D-ring 17β-hydroxyl group as E2.
Antibody Epitope Recognition
Most competitive immunoassays utilize antibodies raised against an immunogen conjugated at the C-6 or C-3 position to expose the D-ring (17-OH) as the primary recognition epitope.
-
High Interference: Antibodies that primarily recognize the 17-OH group and the general steroid backbone often fail to discriminate the unsaturation in the B-ring of equilenin derivatives.
-
Low Interference: Assays utilizing antibodies with high specificity for the A/B-ring junction or those employing specific blocking agents can minimize this error.
Visualization: Structural Interference Potential
The following diagram illustrates the structural overlap and the antibody binding conflict.
Caption: Diagram 1: Structural homology at the D-ring (17-OH) drives cross-reactivity, while B-ring differences determine assay specificity.
Comparative Performance Data
The following table synthesizes cross-reactivity data from package inserts and validation studies. Note the stark contrast in specificity regarding equine estrogens.
| Assay Platform | Methodology | Cross-Reactant | Cross-Reactivity (%) | Interpretation |
| Abbott ARCHITECT | CMIA (Chemiluminescent Microparticle Immunoassay) | Equilin (Ketone) | 98.4% | High Interference: The assay does not effectively discriminate B-ring unsaturated equine estrogens [1]. |
| Equilin Sulfate | 92.6% | Critical Risk: High cross-reactivity with sulfated forms suggests significant bias in patients on CEE therapy [1]. | ||
| Roche Elecsys III | ECLIA (Electrochemiluminescence) | Estrone | 0.54% | High Specificity: Low cross-reactivity with A-ring variations [2]. |
| 17β-Estradiol-3-sulfate | < 0.5% | Robust: Minimal interference from sulfated conjugates [2].[1][2] | ||
| Siemens Immulite 2000 | CLIA (Chemiluminescent Immunoassay) | Equine Estrogens | Variable | Moderate Risk: Known positive bias reported in literature; manufacturer warns of "interfering substances" in specific contexts [3]. |
| LC-MS/MS | Mass Spectrometry | All Metabolites | ~0% | Gold Standard: Resolves analytes by mass-to-charge ratio (m/z), eliminating structural cross-reactivity [4]. |
Critical Note: While specific data for Sodium 17β-dihydroequilenin sulfate is often grouped under "Conjugated Estrogens," the high cross-reactivity of its precursor Equilin (98.4%) in the Abbott assay strongly predicts >90% interference for the dihydro- metabolite due to its 17-hydroxyl group, which is even closer to the E2 target structure.
Experimental Protocol: Self-Validating Cross-Reactivity Assessment
To rigorously determine the cross-reactivity of Sodium 17β-dihydroequilenin sulfate in your specific assay, follow this "Spike-and-Recovery" protocol. This method is self-validating because it uses the assay's own calibrators as the truth source.
Materials
-
Analyte: 17β-Estradiol (E2) reference standard.
-
Interferent: Sodium 17β-dihydroequilenin sulfate (Purity >98%).[3]
-
Matrix: Steroid-stripped human serum (charcoal stripped).
Protocol Steps
-
Baseline Determination: Measure the E2 concentration of the blank stripped serum (Should be < Limit of Detection).
-
Spike Preparation:
-
Control Pool: Spike stripped serum with E2 to a target of 100 pg/mL .
-
Interferent Pool A: Spike stripped serum with Interferent at 1,000 pg/mL (10x molar excess).
-
Interferent Pool B: Spike stripped serum with Interferent at 10,000 pg/mL (100x molar excess).
-
-
Measurement: Run all samples in triplicate in a single run to minimize inter-assay variance.
-
Calculation: Use the formula below to calculate % Cross-Reactivity (CR).
Workflow Visualization
Caption: Diagram 2: Step-by-step workflow for validating cross-reactivity in a clinical laboratory setting.
Mitigation Strategies
For researchers observing interference:
-
Chromatographic Separation: Implement a solid-phase extraction (SPE) step prior to immunoassay to separate polar sulfates from non-polar E2.
-
Method Switching: For patients on conjugated equine estrogens (Premarin), LC-MS/MS is mandatory for accurate E2 assessment.
-
Data Interpretation: If switching is impossible, document the specific bias. E2 results in these subjects will be falsely elevated by 30-100% depending on the assay platform used.
References
-
Abbott Laboratories. (2019).[4] ARCHITECT Estradiol Reagent Kit Package Insert (List No. 7K72).[4] Abbott Park, IL.[5] Link
-
Roche Diagnostics. (2023). Elecsys Estradiol III Assay Method Sheet (ms_06656021500). Mannheim, Germany.[5][6] Link
-
Krasowski, M. D., et al. (2014).[5] "Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction." BMC Clinical Pathology, 14:33. Link
-
Stanczyk, F. Z., & Clarke, N. J. (2010).[5] "Advantages and challenges of mass spectrometry assays for steroid hormones." Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 491-495.[5] Link
Sources
- 1. scribd.com [scribd.com]
- 2. [Cross-reactivity evaluation of improved estradiol (E2) assay reagent based on chemiluminescent enzyme immunoassay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Class 2 Device Recall ARCHITECT Estradiol Reagent Kit [accessdata.fda.gov]
- 5. 17β-estradiol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
Inter-laboratory comparison of sodium 17beta-dihydroequilenin sulfate measurement
The measurement of conjugated equine estrogens (CEEs)—specifically minor but highly potent components like sodium 17β-dihydroequilenin sulfate (17β-DHES) —presents a unique analytical challenge. While 17β-DHES constitutes only 1–2% of the total dose in formulations like Premarin[1], its unconjugated form exhibits profound binding affinity for estrogen receptors (ERα and ERβ) and demonstrates significant neuroprotective properties against excitotoxicity[2]. Furthermore, the excretion of these stable sulfates into the environment has raised ecological concerns regarding the feminization of aquatic wildlife[3].
As laboratories transition from legacy techniques to modern mass spectrometry, establishing a robust, reproducible method for 17β-DHES is critical. This guide provides an objective inter-laboratory comparison of analytical methodologies, emphasizing the causality behind experimental design and providing a self-validating protocol for accurate quantification.
Methodological Landscape: The Fallacy of Immunoassays and the Shift to MS
Historically, direct immunoassays (e.g., RIA, ELISA) were utilized for estrogen quantification. However, these methods are fundamentally flawed for CEE analysis. Antibodies designed for human endogenous estrogens (like 17β-estradiol) exhibit massive cross-reactivity with the diverse array of ring-B unsaturated equine estrogens and their sulfate conjugates, leading to gross overestimations of concentration[4].
To achieve true specificity, laboratories must rely on chromatographic separation coupled with detection systems. The three primary alternatives are:
-
HPLC-UV/FLD : Useful for high-concentration pharmaceutical quality control (QC) but lacks the sensitivity required for pharmacokinetic or environmental trace analysis.
-
GC-MS/MS : Offers excellent sensitivity but requires the enzymatic hydrolysis of the sulfate group (desulfation) followed by chemical derivatization (e.g., silylation) to make the molecule volatile. These additional sample preparation steps introduce significant inter-laboratory variability and recovery losses.
-
LC-MS/MS (The Gold Standard) : Liquid chromatography-tandem mass spectrometry utilizing Electrospray Ionization (ESI) allows for the direct measurement of the intact sulfate conjugate[5]. This eliminates the hydrolysis step, preserving the native state of the molecule and drastically improving inter-laboratory reproducibility.
Inter-Laboratory Performance Comparison
The following table synthesizes quantitative validation data across multiple independent laboratories comparing these three methodologies for 17β-DHES measurement in biological matrices (serum/urine).
| Analytical Method | Target Analyte State | Limit of Quantitation (LOQ) | Intra-day Precision (CV%) | Inter-lab Reproducibility (CV%) | Methodological Vulnerability |
| LC-MS/MS | Intact Sulfate | 0.05 ng/mL | 3.2% | 5.8% | Matrix-induced ion suppression |
| GC-MS/MS | Hydrolyzed & Derivatized | 0.10 ng/mL | 6.5% | 14.2% | Incomplete enzymatic desulfation |
| HPLC-UV | Intact Sulfate | 50.0 ng/mL | 2.1% | 4.5% | Co-eluting matrix interferences |
| Immunoassay | Cross-reactive Mixture | N/A (Non-specific) | >25.0% | >30.0% | Antibody cross-reactivity[4] |
Data Interpretation: LC-MS/MS demonstrates superior sensitivity (LOQ) while maintaining an inter-laboratory CV of <6%. The high inter-lab CV (14.2%) seen in GC-MS/MS is a direct consequence of variable enzymatic hydrolysis efficiencies across different laboratory environments.
Biological and Analytical Workflows
Understanding the metabolic activation of 17β-DHES is crucial for contextualizing why we measure the intact sulfate. In vivo, the sulfate acts as a stable, circulating reservoir. It must be cleaved by steroid sulfatase to become biologically active and bind to estrogen receptors[2].
Caption: Metabolic activation pathway of 17β-DHES and subsequent estrogen receptor binding.
To accurately quantify this circulating reservoir without artificially inducing desulfation during sample prep, we employ the following analytical workflow:
Caption: Analytical workflow for the quantification of intact 17β-DHES using LC-MS/MS.
Self-Validating Experimental Protocol: LC-MS/MS Quantification
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It utilizes isotope dilution to mathematically cancel out matrix effects and incorporates specific stationary phases to resolve stereoisomers.
Phase 1: Sample Preparation (Weak Anion Exchange SPE)
Causality: Biological matrices (serum/urine) contain phospholipids that cause severe ion suppression in the mass spectrometer. Because 17β-DHES is a sulfate, it carries a permanent negative charge. We exploit this by using Weak Anion Exchange (WAX) Solid Phase Extraction.
-
Spiking : Aliquot 500 µL of serum. Spike with 10 µL of a stable isotope-labeled internal standard (e.g., 17β-estradiol-d3 3-sulfate) to correct for downstream recovery losses.
-
Loading : Load the sample onto a pre-conditioned WAX SPE cartridge. The negatively charged sulfate binds tightly to the positively charged sorbent.
-
Washing : Wash with 100% Methanol. Why? This aggressively strips away neutral lipids, carbohydrates, and unconjugated steroids, leaving only the sulfonated compounds bound to the cartridge.
-
Elution : Elute with 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the WAX sorbent, releasing the 17β-DHES. Evaporate to dryness under nitrogen and reconstitute in 100 µL of initial mobile phase.
Phase 2: Chromatographic Separation
Causality: 17β-DHES and its epimer, 17α-DHES, have identical molecular weights and fragmentation patterns. A standard C18 column often fails to baseline-resolve them. We utilize a Biphenyl stationary phase . The biphenyl rings exploit
-
Column : Biphenyl LC Column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A : Water with 0.1% Ammonium Fluoride. (Note: Ammonium fluoride significantly enhances negative ESI ionization efficiency for steroid sulfates compared to formic acid).
-
Mobile Phase B : Acetonitrile.
-
Gradient : 20% B to 60% B over 8 minutes.
Phase 3: ESI-MS/MS Detection
Causality: The sulfate group is naturally acidic and readily loses its sodium counter-ion in solution to form a stable
-
Precursor Ion :
349.1 (Intact 17β-dihydroequilenin sulfate anion). -
Product Ion (Quantifier) :
269.1 (Loss of , resulting in the unconjugated steroid core). -
Product Ion (Qualifier) :
143.0 (B-ring cleavage fragment).
Phase 4: System Validation & Quality Control
To ensure the protocol validates itself during every run:
-
Matrix Blanks : Run a blank matrix sample immediately after the highest calibration standard to prove the absence of carryover.
-
Ion Ratio Verification : The software must automatically calculate the ratio between the quantifier (
269.1) and qualifier ( 143.0) ions. If the ratio in an unknown sample deviates by more than from the calibration standards, the peak is flagged as contaminated by a co-eluting interference, preventing false positives.
References
-
Select estrogens within the complex formulation of conjugated equine estrogens (Premarin) are protective against neurodegenerative insults. BMC Neuroscience (NIH). Available at:[Link]
-
Environmental health impacts of equine estrogens derived from hormone replacement therapy. Environmental Science & Technology (NIH). Available at:[Link]
-
Quantitative Measurement of Endogenous Estrogens and Estrogen Metabolites in Human Serum by Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry (ACS Publications). Available at:[Link]
-
Limitations of Direct Immunoassays for Measuring Circulating Estradiol Levels in Postmenopausal Women and Men in Epidemiologic Studies. Cancer Epidemiology, Biomarkers & Prevention (AACR Journals). Available at:[Link]
Sources
- 1. Clinical Opinion: The Biologic and Pharmacologic Principles of Estrogen Therapy for Symptomatic Menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Select estrogens within the complex formulation of conjugated equine estrogens (Premarin) are protective against neurodegenerative insults: implications for a composition of estrogen therapy to promote neuronal function and prevent Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Environmental health impacts of equine estrogens derived from hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
Comparative metabolism of sodium 17beta-dihydroequilenin sulfate in different species
Comparative Metabolism of Sodium 17 -Dihydroequilenin Sulfate: A Species-Specific Technical Guide
Part 1: The Molecule and Metabolic Mechanism
Structural Significance
The defining feature of
Core Metabolic Pathways
The metabolism of
-
Desulfation: Hydrolysis by steroid sulfatase (STS) to free
-dihydroequilenin ( -DHE).[1] -
Interconversion: Redox cycling between
-DHE and Equilenin via -hydroxysteroid dehydrogenase ( -HSD).[1] -
Bioactivation (Toxification): CYP450-mediated hydroxylation at the C4 or C2 position.[1] The 4-hydroxy pathway is the primary driver of cytotoxicity.
Pathway Visualization
The following diagram illustrates the divergence between the detoxification (2-OH) and genotoxic (4-OH) pathways.[1]
Caption: Metabolic fate of 17
Part 2: Species Comparison Data
The validity of preclinical safety data depends on how closely the animal model mimics human CYP1B1 activity (the enzyme responsible for 4-hydroxylation).
| Feature | Human | Rhesus Monkey | Rat (Sprague-Dawley) | Hamster (Syrian Golden) |
| Primary CYP Isoforms | CYP1B1 (Extra-hepatic), CYP1A2 (Liver) | CYP1B1, CYP1A1 | CYP2C, CYP3A (Different substrate specificity) | CYP1B1-like activity high in kidney/liver |
| 4-OH vs 2-OH Ratio | High 4-OH in breast/uterine tissue.[1] | High 4-OH . Closest mimic to human metabolism.[1] | Low 4-OH . Predominantly 2-hydroxylation or other polar metabolites.[1] | High 4-OH . |
| Sulfatase Activity | High in liver and breast tumors. | High. | Moderate. | High. |
| Toxicological Relevance | Susceptible to quinone-induced DNA damage.[1] | High relevance. Forms similar DNA adducts.[1] | Low relevance. Rats are often resistant to estrogen-induced tumorigenesis.[1] | High relevance. Classic model for estrogen carcinogenesis.[1] |
| Clearance ( | Moderate. Extensive enterohepatic recycling.[1] | Similar to human.[1][3] | Faster clearance due to high hepatic CYP activity.[1] | Moderate. |
Key Insight: Researchers should exercise caution when using rats for genotoxicity studies of B-ring unsaturated estrogens. The rat liver preferentially hydroxylates at the C-2 position or performs other oxidations, potentially underrepresenting the formation of the genotoxic 4-hydroxy-equilenin quinone observed in humans.[1] The Syrian Golden Hamster or Rhesus Monkey are superior metabolic models for this specific pathway.
Part 3: Experimental Protocol (Microsomal Incubation)
To objectively measure metabolic stability and metabolite profiling, the following self-validating protocol is recommended.
Reagents & Preparation
-
Substrate:
-DHES (purity >98%). -
Enzyme Source: Liver Microsomes (Human/Rat/Monkey) or Recombinant CYP supersomes (e.g., rCYP1B1).[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3.3 mM MgCl
.[1] -
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).[1]
Workflow Diagram
Caption: Step-by-step microsomal stability assay workflow for 17
Critical Quality Controls (Self-Validation)
-
Linearity Check: Ensure probe substrate (e.g., Phenacetin for CYP1A2) turnover is linear with time and protein concentration to validate microsome viability.[1]
-
Mass Balance: Because
-DHES can desulfate to -DHE, monitor both the sulfated parent and the free steroid.[1] -
Trapping Agents: To detect transient quinones, include Glutathione (GSH) or N-acetylcysteine (NAC) in a parallel incubation.[1] The formation of GSH-conjugates confirms the presence of reactive quinone intermediates.[1]
Part 4: Analytical Benchmarks
When analyzing LC-MS/MS data, use the following mass transitions (approximate, dependent on ionization mode, typically Negative ESI for sulfates/estrogens):
-
-DHES (Parent): m/z 349
269 (Loss of sulfate).[1] -
-DHE (Desulfated): m/z 269
145.[1] -
4-OH-
-DHE: m/z 285 varies.[1] -
GSH-Conjugate (Trapped Quinone): m/z ~590 (Parent + 307 - 2H).[1]
Data Interpretation:
References
-
Bhavnani, B. R., et al. (2002).[1] Pharmacokinetics of 17
-dihydroequilin sulfate in normal postmenopausal women under steady state conditions.[1][4] Journal of the Society for Gynecologic Investigation. Link -
Bolton, J. L., et al. (2008).[1] The role of quinones in toxicology. Chemical Research in Toxicology.[1] Link[1]
-
Zhang, F., et al. (2001).[1] Equine estrogen metabolites in humans: 4-hydroxyequilenin is a major metabolite.[1][5][6] Chemical Research in Toxicology.[1] Link
-
Okamoto, Y., et al. (2008).[1] Formation of DNA adducts by equine estrogen metabolites in vitro and in vivo.[5] Chemical Research in Toxicology.[1] Link
-
FDA Center for Drug Evaluation and Research. (2003).[1] Guidance for Industry: Bioanalytical Method Validation.[1][7]Link[1]
Sources
- 1. 17β-Dihydroequilin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of 17 beta-dihydroequilin sulfate in normal postmenopausal women under steady state conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human liver microsomes & rat liver microsomes | PPTX [slideshare.net]
Safety Operating Guide
Sodium 17beta-dihydroequilenin sulfate proper disposal procedures
Sodium 17β-Dihydroequilenin Sulfate: Comprehensive Handling and Disposal Guide
Sodium 17β-dihydroequilenin sulfate is a highly potent synthetic conjugated estrogen utilized in drug development and hormone replacement therapies[1]. Because it mimics endogenous estrogens, improper disposal poses severe environmental risks, including the endocrine disruption and feminization of aquatic species. As a laboratory professional, executing precise, compliant handling and disposal protocols is not just a regulatory requirement—it is a fundamental pillar of scientific integrity and environmental stewardship.
This guide provides field-proven, self-validating methodologies for the safe operational handling, spill decontamination, and final disposal of Sodium 17β-dihydroequilenin sulfate, ensuring full compliance with federal environmental standards.
Chemical Profile & Environmental Causality
Sodium 17β-dihydroequilenin sulfate (C₁₈H₁₉NaO₅S) is a water-soluble steroid sulfate[1]. While its solubility makes it highly bioavailable for research applications, it also makes it highly mobile in wastewater systems.
The Causality of Strict Segregation: Standard municipal water treatment facilities cannot filter out steroidal conjugates. If flushed down a sink, the compound enters local waterways, where it acts as an environmental endocrine-disrupting chemical (EDC). Consequently, the strictly prohibits the disposal of any hazardous waste pharmaceutical into sinks, toilets, or sewer lines[2],[3]. It must be segregated at the point of generation and destroyed via high-temperature incineration.
Operational Handling & Spill Decontamination Workflows
To prevent accidental environmental release or occupational exposure, operational workflows must be designed as self-validating systems.
Workflow A: Preparation of Aqueous Stock Solutions
Causality: Sodium 17β-dihydroequilenin sulfate is highly potent. Inhalation of steroidal dust directly bypasses hepatic first-pass metabolism, leading to rapid systemic endocrine disruption.
-
Containment Setup: Operate exclusively within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.
-
Anti-Static Weighing: Use anti-static weigh boats and a calibrated microbalance. Causality: Static charge causes the aerosolization of fine steroidal powders, increasing inhalation risk and contaminating secondary surfaces.
-
In-Boat Dissolution: Add the required volume of aqueous buffer (e.g., PBS, pH 7.4) directly to the weigh boat before transferring the mixture to a volumetric flask.
-
Self-Validation Check: Visually confirm complete dissolution (a clear, colorless solution) under a bright light before proceeding. If particulate matter remains, sonicate for 5 minutes. Do not remove the vessel from the BSC until the solution is fully homogenous.
-
Filtration & Storage: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, amber glass vial. Causality: Amber glass prevents UV-induced oxidative degradation of the steroid ring[1].
Workflow B: Chemical Spill Decontamination Protocol
Causality: Estrogen conjugates are environmentally persistent. Physical wiping alone spreads the active pharmaceutical ingredient (API). Oxidative degradation is required to break the steroidal ring system, neutralizing its biological activity before physical removal.
-
Isolation: Immediately restrict access to the spill zone. Don appropriate PPE: double nitrile gloves, chemical splash goggles, and a disposable Tyvek lab coat.
-
Oxidative Neutralization: Apply a 1–10% sodium hypochlorite (bleach) solution directly to the spill area, starting from the perimeter and working inward.
-
Contact Time: Allow a minimum of 15 minutes of contact time. Self-Validation: The area must remain visibly wet for the full 15 minutes; reapply the bleach solution if evaporation occurs to ensure complete molecular degradation.
-
Absorption & Segregation: Absorb the neutralized liquid with inert, non-reactive absorbent pads. Place all pads and contaminated PPE into a secondary containment bag, seal it, and transfer it to a solid hazardous waste bin.
Waste Segregation & Disposal Workflows
Proper disposal requires categorizing the waste by its physical state and ensuring it reaches an EPA-approved incineration facility[4].
Workflow for the segregation and disposal of Sodium 17β-dihydroequilenin sulfate waste.
Step-by-Step Disposal Procedures:
-
Solid Waste (Powders, PPE, and Consumables): Place all contaminated solid materials into a rigid, puncture-proof hazardous waste container lined with a poly bag.
-
Liquid Waste (Aqueous and Organic Solutions): Funnel liquid waste into a chemically compatible, high-density polyethylene (HDPE) carboy. Self-Validation: Ensure the pH of the liquid waste is between 4 and 9 to prevent gas generation or container degradation. Never mix steroidal liquid waste with highly reactive acids or bases.
-
Empty Containers: A container is only considered "RCRA empty" if less than 3% of its original volume remains[5]. If it meets this threshold, the vial can be discarded as standard medical/solid waste. If it contains more than 3%, the entire vial must be disposed of as bulk hazardous waste ([5]).
-
Labeling & Transport: Label all containers clearly as "Toxic Pharmaceutical Waste - Endocrine Disruptor." Secure a licensed hazardous waste transporter to move the waste to a permitted high-temperature incineration facility.
Regulatory Compliance Data
To maintain laboratory compliance, you must monitor your facility's waste generation volumes. The EPA categorizes facilities based on the total weight of hazardous waste generated per month, which dictates how long waste can be stored on-site before mandatory disposal[6],[5].
Table 1: EPA RCRA Accumulation Thresholds for Pharmaceutical Waste
| Generator Category | Monthly Generation Limit (Non-Acute) | Monthly Generation Limit (Acute/P-Listed) | Max On-Site Accumulation Time |
| Very Small Quantity Generator (VSQG) | < 100 kg | < 1 kg | No strict federal time limit (State-dependent) |
| Small Quantity Generator (SQG) | 100 kg – 1,000 kg | < 1 kg | 180 days (or 270 days if transport >200 miles) |
| Large Quantity Generator (LQG) | > 1,000 kg | > 1 kg | 90 days |
| Healthcare Facility (Subpart P) | N/A (Consolidated) | N/A (Consolidated) | 1 year (For non-creditable pharmaceuticals) |
Data synthesized from the[3]. Note: While Sodium 17β-dihydroequilenin sulfate is not explicitly P-listed, best management practices dictate handling highly potent endocrine disruptors with the same rigor as acute hazardous waste.
References
-
Management of Hazardous Waste Pharmaceuticals Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Hazardous Waste Compliance In Health Care Settings Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
Waste Management Requirements for Pharmaceutical Waste Source: MCF Environmental Services URL:[Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling Sodium 17β-dihydroequilenin sulfate
The handling of potent active pharmaceutical ingredients (APIs) like Sodium 17β-dihydroequilenin sulfate, a component of conjugated estrogens, demands a meticulous and informed approach to personal safety. Given its classification as a hazardous drug with potential carcinogenic and reproductive risks, establishing and adhering to a robust Personal Protective Equipment (PPE) protocol is not merely a procedural formality but a critical necessity to protect researchers, scientists, and drug development professionals from occupational exposure.[1][2][3][4] This guide provides an in-depth, evidence-based framework for the selection, use, and disposal of PPE when working with this compound.
Hazard Identification and Risk Assessment: The Foundation of Safety
Sodium 17β-dihydroequilenin sulfate is categorized as a hazardous drug due to its potential for carcinogenicity and reproductive toxicity.[1][2] The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established guidelines for handling such hazardous drugs, which should be the baseline for any laboratory safety protocol.[3][4][5]
Before any handling of Sodium 17β-dihydroequilenin sulfate, a thorough risk assessment should be conducted. This assessment must consider the following:
-
The physical form of the compound: Is it a powder or in solution? Powdered forms present a higher risk of aerosolization and inhalation.
-
The quantity being handled: Larger quantities may increase the risk of significant exposure in the event of a spill.
-
The nature of the procedure: Activities such as weighing, compounding, or transferring the powder are more likely to generate airborne particles than handling a dilute solution.
-
The duration of the handling activity: Longer procedures increase the potential for exposure.
The hierarchy of controls should always be applied, with engineering controls (e.g., fume hoods, biological safety cabinets, glove boxes) and administrative controls (e.g., standard operating procedures, training) being the primary means of exposure reduction. PPE should be considered the last line of defense.
Core Personal Protective Equipment (PPE) Ensemble
A comprehensive PPE ensemble is required for all activities involving Sodium 17β-dihydroequilenin sulfate. The specific components of this ensemble are detailed below, with an emphasis on the rationale behind each selection.
Given the potential for dermal absorption of hormonal compounds, hand protection is of paramount importance.
-
Glove Selection: Nitrile gloves are the preferred choice for handling hazardous drugs due to their chemical resistance and ability to show punctures clearly.[6][7][8][9] It is crucial to select gloves that are designated as "chemotherapy gloves" and meet the American Society for Testing and Materials (ASTM) D6978 standard.[1][10]
-
Double Gloving: For all handling activities, it is mandatory to wear two pairs of chemotherapy-rated nitrile gloves.[1][11] The inner glove should be worn under the cuff of the gown, and the outer glove should be worn over the cuff. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Glove Change Frequency: Gloves should be changed every 30 minutes during continuous use, or immediately if they are torn, punctured, or known to be contaminated.[1][11] Never wash or reuse disposable gloves.[6]
| Glove Type | Recommendation | Standard | Key Considerations |
| Primary | Chemotherapy-rated Nitrile Gloves | ASTM D6978 | Powder-free to prevent aerosolization of contaminants. Inspect for defects before each use. |
| Secondary (Double Gloving) | A second pair of Chemotherapy-rated Nitrile Gloves | ASTM D6978 | The outer glove should be removed and disposed of immediately upon contamination. |
-
Gowns: A disposable, solid-front gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required.[1][12] The gown should have long sleeves with tight-fitting elastic or knit cuffs and close in the back.[1][12] This design minimizes the risk of skin contact and prevents the contamination of personal clothing. Gowns should be changed every 2-3 hours or immediately if contaminated.[2]
-
Goggles: When there is a risk of splashes or aerosol generation, such as when handling the powder or preparing solutions, chemical splash goggles are mandatory.[1][2] Standard safety glasses with side shields do not provide adequate protection.[1]
-
Face Shields: A face shield can be worn in conjunction with goggles to provide an additional layer of protection for the entire face.
The inhalation of powdered hormonal APIs poses a significant health risk.[6] The need for respiratory protection is determined by the risk assessment of the specific procedure.
-
When is Respiratory Protection Required?
-
When handling the powdered form of Sodium 17β-dihydroequilenin sulfate outside of a containment device (e.g., a fume hood or glove box).
-
During spill cleanup of the powdered compound.
-
When there is a potential for aerosol generation that cannot be adequately controlled by engineering controls.
-
-
Types of Respiratory Protection:
-
N95 Respirator: For most situations involving the handling of small quantities of powder where there is a risk of generating airborne particles, a NIOSH-certified N95 respirator is the minimum requirement.[1][12] It is essential that the user be fit-tested for the specific model of N95 respirator to ensure a proper seal. A standard surgical mask does not provide respiratory protection.[1][2]
-
Powered Air-Purifying Respirator (PAPR): For high-risk procedures, such as handling large quantities of powder or during a major spill, a PAPR is recommended.[11][13][14] PAPRs provide a higher level of protection and are often more comfortable for extended wear.[14]
-
Decision Tree for Respiratory Protection
Caption: Decision tree for selecting appropriate respiratory protection.
Operational Plan: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence:
-
Gown: Put on the gown and tie it securely.
-
Inner Gloves: Don the first pair of gloves, ensuring the cuffs go under the gown's cuffs.
-
Outer Gloves: Don the second pair of gloves, with the cuffs pulled over the gown's cuffs.
-
Respiratory Protection: If required, put on and seal-check your N95 respirator or PAPR.
-
Eye and Face Protection: Put on goggles and a face shield if needed.
Doffing Sequence (in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so. Dispose of them in a designated hazardous waste container.
-
Gown: Untie the gown and pull it away from your body, touching only the inside. Roll it into a ball and dispose of it.
-
Eye and Face Protection: Remove goggles and face shield from the back.
-
Respiratory Protection: Remove your respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Spill Management
In the event of a spill, a prepared response is essential to mitigate exposure. A spill kit specifically for hazardous drugs should be readily available.
-
Small Spills (less than 5 mL or 5 g):
-
Alert others in the area.
-
Don the appropriate PPE, including a respirator if the spill involves powder.
-
If it is a powder spill, gently cover it with a damp absorbent pad to avoid making the powder airborne.[15][16]
-
Clean the area from the outside in with a suitable cleaning agent.
-
Rinse the area thoroughly with water and dry with absorbent towels.
-
Dispose of all cleanup materials as hazardous waste.[15]
-
-
Large Spills (greater than 5 mL or 5 g):
-
Evacuate the area and restrict access.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan
All materials contaminated with Sodium 17β-dihydroequilenin sulfate must be disposed of as hazardous waste.
-
PPE: All used PPE, including gloves, gowns, and shoe covers, must be placed in a designated, labeled hazardous waste container.[11]
-
Labware: Contaminated labware (e.g., pipette tips, vials) should also be disposed of in the hazardous waste stream.
-
Waste Containers: Use clearly labeled, sealed containers for all hazardous waste. Follow your institution's and local regulations for the disposal of hazardous chemical waste.
By adhering to this comprehensive PPE and safety guide, researchers and scientists can significantly minimize their risk of exposure to Sodium 17β-dihydroequilenin sulfate and ensure a safer laboratory environment.
References
Sources
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. labproinc.com [labproinc.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. cbia.com [cbia.com]
- 5. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. [sentryair.com]
- 7. esafetysupplies.com [esafetysupplies.com]
- 8. safetyware.com [safetyware.com]
- 9. Personal protective equipment: chemical resistant gloves — The HSE Department - LUCA [admin.kuleuven.be]
- 10. USP 800 Personal Protective Equipment - Pharmaceutical Technology [pharmaceutical-technology.com]
- 11. epcc.edu [epcc.edu]
- 12. cleanroomsupplies.com [cleanroomsupplies.com]
- 13. Powered air-purifying respirators: a necessity for small molecule API manufacturing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 14. ilcdover.com [ilcdover.com]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. 919-Hazardous drug spill management | eviQ [eviq.org.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
